Desethyl chloroquine
Description
metabolite of chloroquine
Structure
3D Structure
Properties
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYUUUTUAAGOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201033929 | |
| Record name | Desethylchloroquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201033929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Desethylchloroquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1476-52-4 | |
| Record name | (±)-Desethylchloroquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desethylchloroquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1476-52-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Desethylchloroquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201033929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOETHYL CHLOROQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC9Z9XX2PD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Desethylchloroquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Desethylchloroquine: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylchloroquine (DECQ) is the major and pharmacologically active metabolite of chloroquine (CQ), a 4-aminoquinoline drug with a long history of use in the treatment of malaria and certain autoimmune diseases.[1][2][3] Following administration, chloroquine is rapidly metabolized in the liver, primarily through N-dealkylation by cytochrome P450 (CYP) enzymes, to form desethylchloroquine and subsequently bisdesethylchloroquine.[2][4] The concentration of desethylchloroquine in plasma can reach up to 40% of that of the parent drug, highlighting its significant contribution to the overall therapeutic and toxicological profile of chloroquine.[2] This technical guide provides an in-depth examination of the mechanism of action of desethylchloroquine, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.
Core Mechanism of Action
The mechanism of action of desethylchloroquine is intrinsically linked to that of its parent compound, chloroquine.[3] The primary modes of action are believed to be lysosomotropism, inhibition of autophagy, and potential immunomodulatory effects.[5][6][7]
Lysosomotropism and Antimalarial Activity
Desethylchloroquine, like chloroquine, is a weak base that readily diffuses across cell membranes in its uncharged state.[3][8] Once inside acidic intracellular compartments such as the lysosome of host cells or the food vacuole of the Plasmodium parasite, the molecule becomes protonated.[3][8] This protonation traps the drug within these organelles, leading to its accumulation at high concentrations.[3][8]
In the context of malaria, the accumulation of desethylchloroquine within the parasite's acidic food vacuole is crucial to its antimalarial activity. This sequestration is thought to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion. This interference leads to a buildup of toxic heme, which ultimately kills the parasite.
The antimalarial activity of desethylchloroquine has been demonstrated to be comparable to that of chloroquine against chloroquine-sensitive strains of P. falciparum.[1] However, against chloroquine-resistant strains, desethylchloroquine shows a reduction in activity.[1]
Inhibition of Autophagy
A key aspect of the mechanism of action for both chloroquine and desethylchloroquine is the inhibition of autophagy.[5][7][9] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components.[7] By accumulating in lysosomes, desethylchloroquine raises the lysosomal pH, which in turn inhibits the activity of lysosomal acid hydrolases.[7][9] More significantly, it is suggested that chloroquine and its metabolites primarily inhibit autophagy by impairing the fusion of autophagosomes with lysosomes.[7][10] This blockage of the autophagic flux leads to an accumulation of autophagosomes and has been explored as a potential therapeutic strategy in cancer.[11][12]
Immunomodulatory and Anti-inflammatory Effects
The immunomodulatory and anti-inflammatory effects of chloroquine analogues are attributed to their interference with lysosomal antigen processing and presentation, as well as the modulation of cytokine signaling pathways.[6][13] By altering the pH of endosomes, desethylchloroquine can interfere with the processing of antigens and their loading onto major histocompatibility complex (MHC) class II molecules, thereby dampening the autoimmune response.[6] There is also evidence to suggest that these compounds can inhibit the production of inflammatory cytokines.[14]
Quantitative Data
The following tables summarize key quantitative data regarding the antimalarial activity and pharmacokinetic properties of desethylchloroquine.
Table 1: In Vitro Antimalarial Activity of Desethylchloroquine
| Compound | P. falciparum Strain | IC50 (ng/mL) | Reference |
| Desethylchloroquine | LA136 | 9.9 | [15] |
| Desethylchloroquine | Camp (CQ-sensitive) | Nearly equivalent to CQ | [1] |
| Desethylchloroquine | Vietnam Smith (CQ-resistant) | Three-fold less active than CQ | [1] |
Table 2: Pharmacokinetic Parameters of Desethylchloroquine
| Parameter | Value | Condition | Reference |
| AUC0-∞ | 23,073 µg·h/liter | Pregnant Women | [16][17] |
| 41,584 µg·h/liter | Non-pregnant Women | [16][17] | |
| AUC0-28d | 170 µg·ml-1·h | Patients with P. vivax | [18] |
| 77 µg·ml-1·h | Healthy Subjects | [18] | |
| Peak Plasma Concentration | 9-62 ng/ml | After first dose of CQ | [19] |
| Time to Peak Concentration | 2-12 h | After first dose of CQ | [19] |
| Elimination Half-life | 20 to 60 days (similar to CQ) | Humans | [2] |
Experimental Protocols
In Vitro Antimalarial Activity Assessment
A semi-automated microdilution technique is commonly employed to assess the antimalarial activity of compounds like desethylchloroquine.[1]
-
Parasite Culture: Plasmodium falciparum isolates are cultured in vitro using standard methods, typically in human erythrocytes suspended in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: A stock solution of desethylchloroquine is prepared and serially diluted to achieve a range of concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, the drug dilutions are added to parasite-infected red blood cells. Control wells with no drug and uninfected red blood cells are also included.
-
Incubation: The plates are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2 for 24-48 hours to allow for one cycle of parasite multiplication.
-
Growth Inhibition Measurement: Parasite growth is often assessed by measuring the incorporation of a radiolabeled substrate like [3H]-hypoxanthine or by using a fluorescent DNA-intercalating dye.
-
Data Analysis: The concentration of the drug that inhibits parasite growth by 50% (IC50) is determined by plotting the percentage of growth inhibition against the drug concentration.
Pharmacokinetic Analysis by HPLC
High-performance liquid chromatography (HPLC) is a standard method for quantifying desethylchloroquine in plasma samples.[16]
-
Sample Preparation: Plasma samples are subjected to a liquid-liquid extraction procedure. A common method involves the addition of an internal standard, followed by an organic solvent (e.g., a mixture of ether and dichloromethane) to extract the drug and its metabolites. The organic layer is then separated, evaporated, and the residue is reconstituted in the mobile phase.
-
Chromatographic Separation: The extracted sample is injected onto an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).
-
Mobile Phase: A mobile phase, often a mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., potassium dihydrogen phosphate), is used to separate the compounds.
-
Detection: A UV detector set at a specific wavelength (e.g., 343 nm) is used to detect and quantify desethylchloroquine and chloroquine as they elute from the column.
-
Quantification: The concentration of desethylchloroquine in the plasma sample is determined by comparing its peak area to that of the internal standard and a standard curve prepared with known concentrations of the drug.
Visualizations
Caption: Metabolic conversion of Chloroquine.
Caption: Inhibition of autophagy by Desethylchloroquine.
References
- 1. In vitro assessment of the antimalarial activity of chloroquine and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antimalarials – are they effective and safe in rheumatic diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy inhibition by chloroquine and hydroxychloroquine could adversely affect acute kidney injury and other organ injury in critically ill patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of autophagy with chloroquine is effective in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chloroquine Inhibits the Release of Inflammatory Cytokines by Human Lung Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Pharmacokinetics of Chloroquine and Monodesethylchloroquine in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of chloroquine and monodesethylchloroquine in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The pharmacokinetics of chloroquine in healthy Thai subjects and patients with Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plasma chloroquine and desethylchloroquine concentrations in children during and after chloroquine treatment for malaria - PMC [pmc.ncbi.nlm.nih.gov]
Desethylchloroquine's Role in Autophagy: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desethylchloroquine, the primary and pharmacologically active metabolite of chloroquine, is a potent late-stage inhibitor of autophagy. This technical guide provides a comprehensive overview of its mechanism of action, its impact on cellular signaling pathways, and detailed protocols for its application in autophagy research. While much of the foundational knowledge is derived from studies on its parent compound, chloroquine, this document will focus on the specific attributes and experimental considerations for desethylchloroquine, where information is available. The primary mechanism of desethylchloroquine involves its accumulation in lysosomes, leading to an increase in lysosomal pH and a subsequent blockage of the fusion between autophagosomes and lysosomes. This disruption of the autophagic flux results in the accumulation of autophagosomes and key autophagy marker proteins, such as LC3-II and p62/SQSTM1. Furthermore, evidence suggests that desethylchloroquine, like chloroquine, may induce disorganization of the Golgi apparatus and the endo-lysosomal system, contributing to the impairment of autophagy. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of autophagy modulation and for those utilizing desethylchloroquine as a tool to study this fundamental cellular process.
Mechanism of Action: Inhibition of Autophagic Flux
Desethylchloroquine is classified as a lysosomotropic agent, meaning it preferentially accumulates in acidic organelles, most notably the lysosomes. This accumulation is the cornerstone of its inhibitory effect on autophagy.
1.1. Lysosomal pH Neutralization: As a weak base, desethylchloroquine can freely permeate cellular and lysosomal membranes in its uncharged state. Once inside the acidic environment of the lysosome (typically pH 4.5-5.0), it becomes protonated. This protonation traps the molecule within the lysosome, leading to its accumulation at concentrations significantly higher than in the cytosol. This influx of a basic compound effectively raises the intralysosomal pH. The elevated pH has two major consequences for autophagy:
-
Inhibition of Lysosomal Hydrolases: The acidic environment of the lysosome is critical for the optimal activity of its resident hydrolases, which are responsible for the degradation of cellular cargo. By increasing the lysosomal pH, desethylchloroquine inhibits the activity of these enzymes, thus preventing the breakdown of the contents of autolysosomes.
-
Impairment of Autophagosome-Lysosome Fusion: Emerging evidence strongly indicates that a primary mechanism of action for chloroquine and its metabolites is the inhibition of the fusion between autophagosomes and lysosomes.[1][2] While the precise molecular details are still under investigation, this impairment is a major contributor to the blockage of autophagic flux.
1.2. Disruption of the Golgi and Endo-lysosomal Systems: Beyond its effects on lysosomal pH, chloroquine has been shown to induce a significant disorganization of the Golgi complex and the endo-lysosomal systems.[1][3] This disruption can further impede the trafficking and fusion events necessary for the completion of the autophagic process. It is highly probable that desethylchloroquine exerts a similar effect.
The overall consequence of these actions is a halt in the final stages of autophagy, leading to the accumulation of undegraded autophagosomes within the cell. This accumulation is a key indicator of autophagy inhibition and can be monitored experimentally.
Signaling Pathways Modulated by Desethylchloroquine
The primary signaling pathway affected by desethylchloroquine is the autophagy pathway itself, specifically at the lysosomal degradation step. However, this blockade has downstream consequences on other related signaling networks.
2.1. The Core Autophagy Pathway: Desethylchloroquine's intervention point is at the final fusion step between the autophagosome and the lysosome. This leads to a buildup of autophagosomes that cannot be cleared.
Caption: Mechanism of autophagy inhibition by desethylchloroquine.
2.2. Impact on mTOR Signaling: The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism, and a key negative regulator of autophagy. mTORC1, when active, suppresses autophagy initiation. Interestingly, the inhibition of lysosomal function by agents like chloroquine has been shown to inhibit mTORC1 signaling.[4] This can be attributed to the disruption of lysosomal amino acid sensing, which is necessary for mTORC1 activation at the lysosomal surface. Therefore, treatment with desethylchloroquine likely leads to a complex cellular state where late-stage autophagy is blocked, and mTORC1 signaling is also suppressed.
Caption: Putative effect of desethylchloroquine on mTORC1 signaling.
Quantitative Data
| Parameter | Cell Line/Model | Concentration (µM) | Duration of Treatment | Outcome | Reference |
| Autophagy Inhibition | Human Microvascular Endothelial Cells (HMEC-1) | 10 and 30 | 24 hours | Significant increase in LC3-positive structures. | |
| Glioblastoma Cell Lines (LN229, U373) | 5 | 48 hours | Sufficient to inhibit sorafenib-induced autophagy. | [5] | |
| HL-1 Cardiac Myocytes | 3 | 2 hours | Optimal concentration to block rapamycin-stimulated autophagosome accumulation. | [5] | |
| Protein Accumulation | Esophageal Carcinoma Cells (EC109) | 50 - 200 | 12 - 36 hours | Elevated expression of LC3-II and p62. | [6][7] |
| Cell Viability | Glioblastoma Cells | 10 (in combination) | 48-96 hours | Increased apoptosis when combined with other agents. | [5] |
| Amelanotic Melanoma Cells (C32, A-375) | 50 | 24-48 hours | Increased apoptosis when combined with trametinib. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the role of desethylchloroquine in autophagy.
4.1. Preparation of Desethylchloroquine Stock Solution:
-
Reconstitution: Desethylchloroquine is typically supplied as a solid. Reconstitute the compound in a suitable sterile solvent, such as dimethyl sulfoxide (DMSO) or water, to create a high-concentration stock solution (e.g., 10-50 mM).[6]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6]
4.2. Assessment of Autophagy Inhibition by Western Blotting for LC3-II and p62:
This is the most common method to measure autophagic flux by comparing the levels of LC3-II and p62 in the presence and absence of an autophagy inhibitor like desethylchloroquine.
-
Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluent) at the time of the experiment.[6]
-
Treatment: Treat cells with varying concentrations of desethylchloroquine (e.g., 10-50 µM) for a specified duration (e.g., 2-24 hours). Include an untreated control group. For autophagic flux measurements, a short incubation time (2-6 hours) is recommended to minimize cytotoxicity.
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[6]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using a 12-15% acrylamide gel to resolve LC3-I and LC3-II.[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[6]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities for LC3-II and p62, and normalize to the loading control. An increase in both LC3-II and p62 levels upon desethylchloroquine treatment is indicative of autophagy inhibition.
Caption: Experimental workflow for Western blotting analysis.
4.3. Fluorescence Microscopy of LC3 Puncta:
This method allows for the direct visualization of autophagosome accumulation.
-
Cell Seeding: Plate cells on glass coverslips in 24-well plates.
-
Transfection (Optional): For enhanced visualization, cells can be transfected with a plasmid encoding GFP-LC3 or mRFP-GFP-LC3.
-
Treatment: Treat cells with desethylchloroquine as described for Western blotting.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining (for endogenous LC3):
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against LC3 for 1 hour.
-
Wash with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour.
-
-
Mounting and Imaging: Mount the coverslips on glass slides with a mounting medium containing DAPI for nuclear staining. Image the cells using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates the accumulation of autophagosomes.
4.4. Cell Viability Assay (MTT Assay):
This assay is used to determine the cytotoxic effects of desethylchloroquine.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[6]
-
Treatment: Treat the cells with a range of concentrations of desethylchloroquine for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.[6]
-
MTT Incubation: Remove the treatment medium and add MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
Desethylchloroquine is a valuable tool for studying autophagy, acting as a potent late-stage inhibitor. Its mechanism of action, centered on lysosomal dysfunction and the blockage of autophagosome-lysosome fusion, is well-supported by research on its parent compound, chloroquine. While specific quantitative data for desethylchloroquine remains limited, the experimental protocols and mechanistic understanding outlined in this guide provide a solid foundation for its use in autophagy research. As the therapeutic potential of autophagy modulation continues to be explored in various diseases, a thorough understanding of the effects of inhibitors like desethylchloroquine is paramount for the advancement of the field. Further research is warranted to delineate the precise molecular targets and comparative efficacy of desethylchloroquine to refine its application as both a research tool and a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.sahmri.org.au [research.sahmri.org.au]
- 4. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Effect of chloroquine on the activity of some lysosomal enzymes involved in ganglioside degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Desethylchloroquine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylchloroquine (DECQ) is the major and pharmacologically active metabolite of chloroquine (CQ), a well-known 4-aminoquinoline drug with a long history of use in the treatment and prophylaxis of malaria.[1] While the biological activities of chloroquine have been extensively studied, its primary metabolite, DECQ, also exhibits significant biological effects that are crucial for understanding the overall therapeutic and toxicological profile of the parent drug. This technical guide provides an in-depth overview of the known biological activities of desethylchloroquine, with a focus on its antimalarial, potential antiviral, and anti-inflammatory properties. The information is presented with a technical audience in mind, incorporating quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
I. Physicochemical Properties and Metabolism
Desethylchloroquine is formed in the liver through the N-de-ethylation of chloroquine, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP2C8 and CYP3A4, and to a lesser extent, CYP2D6.[2] It shares the same 4-aminoquinoline core structure as chloroquine but differs by the absence of one of the N-ethyl groups on the side chain. This structural modification influences its physicochemical properties and may contribute to differences in biological activity and pharmacokinetics compared to the parent compound.
II. Antimalarial Activity
Desethylchloroquine possesses significant intrinsic antimalarial activity, contributing to the overall therapeutic effect of chloroquine. Its primary mechanism of action is believed to be similar to that of chloroquine, which involves the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole. This leads to the accumulation of toxic free heme, resulting in parasite death.
Quantitative Data on Antimalarial Activity
The in vitro antimalarial activity of desethylchloroquine has been evaluated against various strains of Plasmodium falciparum, the deadliest species of human malaria parasite. The following table summarizes the 50% inhibitory concentration (IC50) values for desethylchloroquine in comparison to chloroquine and its other major metabolite, bis-desethylchloroquine.
| Compound | P. falciparum Strain | IC50 (ng/mL) | IC50 (nM) | Reference |
| Desethylchloroquine | Camp (CQ-sensitive) | 10.8 | 37.0 | [3] |
| Smith (CQ-resistant) | 32.4 | 111.0 | [3] | |
| Chloroquine | Camp (CQ-sensitive) | 9.6 | 30.0 | [3] |
| Smith (CQ-resistant) | 96.0 | 300.0 | [3] | |
| Bis-desethylchloroquine | Camp (CQ-sensitive) | 22.5 | 85.0 | [3] |
| Smith (CQ-resistant) | > 340 | > 1280 | [3] |
Note: IC50 values were determined using a semi-automated microdilution technique.[3]
III. Potential Antiviral and Anti-inflammatory Activities
While less studied than its antimalarial effects, desethylchloroquine, like its parent compound, is presumed to have antiviral and anti-inflammatory properties. The proposed mechanisms for these activities are linked to the lysosomotropic nature of the molecule.
Mechanism of Action: Autophagy and TLR Inhibition
Desethylchloroquine, as a weak base, can accumulate in acidic intracellular compartments such as lysosomes, leading to an increase in their pH. This disruption of lysosomal function can interfere with several cellular processes:
-
Inhibition of Autophagy: Autophagy is a cellular process for the degradation of cellular components. Many viruses hijack this pathway for their replication. By inhibiting the fusion of autophagosomes with lysosomes, desethylchloroquine can block the late stage of autophagy, thereby potentially inhibiting viral replication.[2]
-
Inhibition of Toll-Like Receptor (TLR) Signaling: Endosomal TLRs (TLR3, TLR7, TLR8, and TLR9) are crucial for the recognition of viral nucleic acids and the initiation of an innate immune response.[4] By increasing the pH of endosomes, desethylchloroquine can impair the function of these receptors, leading to a modulation of the inflammatory response.[4]
IV. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of desethylchloroquine's biological activity.
In Vitro Culture of Plasmodium falciparum and Drug Susceptibility Testing
This protocol is adapted from standard procedures for the continuous in vitro culture of asexual erythrocytic stages of P. falciparum and for assessing drug sensitivity using a semi-automated microdilution technique.[5][6]
Materials:
-
P. falciparum strains (e.g., chloroquine-sensitive and -resistant)
-
Human erythrocytes (type O+)
-
Complete culture medium (RPMI 1640 supplemented with L-glutamine, HEPES, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)
-
96-well microtiter plates
-
Desethylchloroquine, chloroquine, and other test compounds
-
[³H]-hypoxanthine
-
Cell harvester and liquid scintillation counter
-
Incubator with a controlled gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C
Procedure:
-
Parasite Culture Maintenance:
-
Maintain continuous cultures of P. falciparum in complete culture medium with human erythrocytes at a 5% hematocrit.
-
Monitor parasitemia daily by Giemsa-stained thin blood smears.
-
Subculture the parasites every 2-3 days to maintain parasitemia between 1-5%.
-
Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment.
-
-
Drug Susceptibility Assay (Semi-automated Microdilution Technique):
-
Prepare serial dilutions of desethylchloroquine and other test compounds in complete culture medium in a 96-well microtiter plate.
-
Prepare a parasite suspension of synchronized ring-stage parasites with an initial parasitemia of 0.5% and a hematocrit of 1.5%.
-
Add the parasite suspension to each well of the drug-diluted plate. Include drug-free control wells.
-
Incubate the plates for 24-48 hours in a controlled gas environment at 37°C.
-
Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.
-
Harvest the contents of each well onto a glass fiber filter using a cell harvester.
-
Measure the incorporation of [³H]-hypoxanthine using a liquid scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Plaque Reduction Assay for Antiviral Activity
This protocol is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.[7][8]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock with a known titer
-
Complete growth medium for the host cell line
-
Desethylchloroquine and control compounds
-
Overlay medium (e.g., growth medium containing 1% methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
6-well or 12-well cell culture plates
-
CO₂ incubator at 37°C
Procedure:
-
Cell Seeding:
-
Seed the host cells into multi-well plates to form a confluent monolayer.
-
-
Virus Infection and Drug Treatment:
-
Prepare serial dilutions of desethylchloroquine.
-
Aspirate the growth medium from the cell monolayers and infect the cells with a predetermined amount of virus (to produce 50-100 plaques per well).
-
After a 1-hour adsorption period, remove the viral inoculum.
-
Add the overlay medium containing the different concentrations of desethylchloroquine to the respective wells.
-
-
Plaque Formation and Visualization:
-
Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.
-
Fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Wash the plates and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
Determine the 50% effective concentration (EC50) from the dose-response curve.
-
V. Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the biological activity of desethylchloroquine.
Caption: Metabolic pathway of chloroquine to its metabolites.
Caption: Experimental workflow for in vitro antimalarial assay.
Caption: Proposed mechanism of desethylchloroquine's action.
VI. Conclusion
Desethylchloroquine is a biologically active metabolite that significantly contributes to the therapeutic effects of chloroquine. Its potent antimalarial activity, even against some chloroquine-resistant strains, underscores its importance in the context of malaria treatment. Furthermore, its potential to modulate autophagy and TLR signaling suggests a broader range of biological activities that warrant further investigation, particularly in the fields of virology and immunology. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this important molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. In vitro assessment of the antimalarial activity of chloroquine and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Desethylchloroquine: A Core Metabolite of Chloroquine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylchloroquine (DCQ) is the major and pharmacologically active metabolite of chloroquine (CQ), a 4-aminoquinoline drug historically used for the treatment and prophylaxis of malaria and now also utilized in the management of autoimmune diseases.[1][2][3] The metabolic conversion of chloroquine to desethylchloroquine is a critical aspect of its overall pharmacokinetic and pharmacodynamic profile. Understanding the properties and behavior of this metabolite is essential for optimizing chloroquine therapy, interpreting clinical outcomes, and developing new drug candidates. This technical guide provides a comprehensive overview of desethylchloroquine, focusing on its metabolism, pharmacokinetic properties, analytical quantification, and clinical significance.
Metabolism of Chloroquine to Desethylchloroquine
Chloroquine undergoes N-dealkylation in the liver to form its primary metabolite, desethylchloroquine.[2][4] This metabolic process is primarily mediated by the cytochrome P450 (CYP) enzyme system.[5][6][7]
Key Enzymes Involved:
-
CYP2C8 and CYP3A4: These isoforms are the major enzymes responsible for the N-desethylation of chloroquine in human liver microsomes. They are characterized as low-affinity, high-capacity systems.[4][5][6]
-
CYP2D6: This enzyme also contributes to the formation of desethylchloroquine, exhibiting higher affinity but a significantly lower capacity compared to CYP2C8 and CYP3A4.[5][6] At lower, therapeutically relevant concentrations of chloroquine, the role of CYP2D6 may be more significant.[7]
-
CYP1A2 and CYP2C19: In vitro studies have shown that these enzymes also have the capacity to form desethylchloroquine.[6]
The metabolism of chloroquine can be influenced by co-administered drugs that are inhibitors or inducers of these CYP enzymes, potentially leading to drug-drug interactions.[6][7] For instance, the co-administration of protease inhibitors, which are potent CYP3A4 inhibitors, may increase chloroquine concentrations.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Physicochemical Properties of Desethylchloroquine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylchloroquine is the major and pharmacologically active metabolite of chloroquine, a widely used antimalarial and antirheumatic drug.[1] The process of N-dealkylation, primarily carried out by the cytochrome P450 (CYP) isoforms CYP2C8 and CYP3A4, with minor contributions from CYP2D6, leads to its formation.[1] A thorough understanding of the physicochemical properties of Desethylchloroquine is paramount for comprehending its pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide provides a detailed overview of these properties, methodologies for their determination, and relevant biological pathways.
Physicochemical Data Summary
The fundamental physicochemical properties of Desethylchloroquine are summarized in the table below. These parameters are critical for predicting the behavior of the molecule in biological systems and for the design of analytical methods.
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₂₂ClN₃ | [1][2] |
| Molecular Weight | 291.82 g/mol | [1][2] |
| Physical Description | Solid | [2] |
| Melting Point | >60°C (decomposes) | [3] |
| Boiling Point | 173-175 °C (at 0.05 Torr) | [4] |
| Predicted logP | 3.8 | [5] |
| pKa | Not experimentally determined; predicted values vary by software. | |
| Solubility | Slightly soluble in Chloroform and Methanol. | [1] |
| Stability | Stable for ≥ 4 years when stored at -20°C. | [1] |
Metabolic Pathway of Chloroquine to Desethylchloroquine
The metabolic conversion of chloroquine to its primary active metabolite, Desethylchloroquine, is a critical step in its biotransformation. This process is primarily mediated by a subset of the cytochrome P450 enzyme superfamily located in the liver.
Experimental Protocols
Accurate determination of physicochemical parameters is essential for drug development. Below are detailed methodologies for key experimental procedures.
Determination of pKa (Acid Dissociation Constant)
The pKa of a compound influences its ionization state at different physiological pH values, which in turn affects its absorption, distribution, and excretion.
1. Potentiometric Titration
This is a highly accurate and widely used method for pKa determination.
-
Principle: The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.
-
Methodology:
-
Sample Preparation: A precise amount of Desethylchloroquine is dissolved in a suitable solvent (e.g., water or a methanol-water mixture) to a known concentration (typically around 1 mM). The ionic strength of the solution is kept constant using an inert salt like KCl (0.15 M).
-
Titration: The solution is made acidic (pH ~1.8-2.0) with a standard solution of HCl. A standard solution of NaOH (e.g., 0.1 M) is then added in small, precise increments using an automated titrator.
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.
-
Analysis: The pKa value is calculated from the titration curve. The half-equivalence point, where half of the compound is ionized, corresponds to the pKa. For polyprotic substances, multiple inflection points may be observed.
-
2. UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore and exhibit a change in absorbance upon ionization.
-
Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.
-
Methodology:
-
Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.
-
Sample Preparation: A stock solution of Desethylchloroquine is prepared. Aliquots of the stock solution are added to each buffer solution to achieve a constant final concentration.
-
Spectral Measurement: The UV-Vis spectrum of each solution is recorded. An analytical wavelength where the difference in absorbance between the ionized and unionized species is maximal is chosen.
-
Data Analysis: A plot of absorbance versus pH is generated, which typically results in a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.
-
Determination of logP (Octanol-Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and interaction with biological targets.
1. Shake-Flask Method (Gold Standard)
-
Principle: This classic method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.
-
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.
-
Partitioning: A known amount of Desethylchloroquine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a predetermined period to allow for the compound to reach equilibrium between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of Desethylchloroquine in each phase is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
2. High-Performance Liquid Chromatography (HPLC) Method
-
Principle: This indirect method estimates logP based on the retention time of the compound on a reversed-phase HPLC column. A correlation is established between the retention times of a series of standard compounds with known logP values and their lipophilicity.
-
Methodology:
-
Standard Selection: A set of reference compounds with accurately known logP values that span the expected logP of Desethylchloroquine are chosen.
-
Chromatography: The standard compounds and Desethylchloroquine are injected onto a reversed-phase HPLC column (e.g., C18). The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The retention time for each compound is recorded.
-
Calibration Curve: A calibration curve is constructed by plotting the logarithm of the capacity factor (k') versus the known logP values of the standard compounds. The capacity factor is calculated from the retention time of the compound and the column dead time.
-
logP Determination: The logP of Desethylchloroquine is determined by interpolating its log(k') value onto the calibration curve.
-
Conclusion
The physicochemical properties of Desethylchloroquine are fundamental to its behavior as a drug metabolite. The data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development. Accurate and consistent measurement of these properties is essential for building predictive ADMET models and for the rational design of new therapeutic agents. While many physical properties have been characterized, a definitive experimental determination of the pKa of Desethylchloroquine remains an area for future investigation.
References
Desethylchloroquine: A Comprehensive Technical Review of its Discovery, Pharmacology, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desethylchloroquine (DCQ) is the principal and pharmacologically active metabolite of the renowned antimalarial drug, chloroquine (CQ). First identified as a product of in vivo N-dealkylation, the discovery of desethylchloroquine has been pivotal in understanding the complete pharmacokinetic and pharmacodynamic profile of its parent compound. This technical guide provides an in-depth overview of the history, discovery, and core pharmacological data of desethylchloroquine. It includes a comprehensive summary of its quantitative data, detailed experimental protocols for its synthesis and analysis, and visual representations of its metabolic pathway and experimental workflows to serve as a valuable resource for researchers in pharmacology and drug development.
Discovery and History
The discovery of desethylchloroquine is intrinsically linked to the extensive use and study of chloroquine as a cornerstone of antimalarial therapy following its synthesis in 1934.[1] Early metabolic studies of chloroquine revealed that it undergoes biotransformation in the body, leading to the identification of its major metabolite, desethylchloroquine. This discovery was significant as it demonstrated that the metabolic products of chloroquine were not inert but possessed their own biological activity.
Subsequent research focused on characterizing this metabolite. It was established that desethylchloroquine is formed through the N-dealkylation of chloroquine, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[2] Specifically, CYP2C8 and CYP3A4 have been identified as the major isoforms responsible for this conversion, with a lesser contribution from CYP2D6.[3][4][5][6] The concentrations of desethylchloroquine in plasma can reach up to 40% of the parent chloroquine concentrations, highlighting its significant presence in the body after chloroquine administration.[2][7]
The continued investigation into desethylchloroquine has been crucial, not only for understanding the overall efficacy and potential toxicity of chloroquine treatment but also in the context of emerging drug resistance. The ability of desethylchloroquine to inhibit parasite growth, including strains with varying sensitivity to chloroquine, has been a subject of considerable research.[5][8]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for desethylchloroquine, providing a comparative overview of its pharmacokinetic properties and in vitro efficacy.
Table 1: Pharmacokinetic Parameters of Desethylchloroquine
| Parameter | Value | Species/Conditions | Reference |
| Elimination Half-Life (t½) | 20 to 60 days | Humans | [2] |
| Time to Peak Plasma Concentration (Tmax) | 7.4 ± 1.5 hours | Humans (after 600 mg oral CQ) | [9] |
| Peak Plasma Concentration (Cmax) | 114.8 ± 32.3 µg/L | Humans (after 600 mg oral CQ) | [9] |
| Area Under the Curve (AUC₀-∞) | 23,073 µg·h/L | Pregnant Women | |
| Area Under the Curve (AUC₀-∞) | 41,584 µg·h/L | Non-pregnant Women | |
| AUC of (S)-desethylchloroquine | 12.9 ± 7.4 mg/L·h | Humans | |
| AUC of (R)-desethylchloroquine | 6.29 ± 2.18 mg/L·h | Humans | |
| Mean Concentration (post-prophylaxis) | 915 nmol/L | Humans (long-term prophylaxis) | |
| Mean Trough Concentration (pre-dose) | 384 nmol/L | Humans (long-term prophylaxis) |
Table 2: In Vitro Antiplasmodial Activity of Desethylchloroquine
| Plasmodium falciparum Strain | IC₅₀ (ng/mL) | Notes | Reference |
| Camp (Chloroquine-sensitive) | Nearly equivalent to Chloroquine | --- | [5][8] |
| Vietnam Smith (Chloroquine-resistant) | Three-fold less active than against sensitive strain | --- | [5][8] |
| LA136 | 9.9 ng/mL | --- | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of desethylchloroquine.
Synthesis of Desethylchloroquine
This protocol is based on established methods for the synthesis of chloroquine analogues.
Materials:
-
4,7-dichloroquinoline
-
N-ethyl-1,4-pentanediamine
-
Phenol (as solvent/catalyst)
-
Sodium hydroxide (NaOH) solution (1M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/methanol with a small amount of triethylamine
Procedure:
-
In a round-bottom flask, combine 4,7-dichloroquinoline and a molar excess of N-ethyl-1,4-pentanediamine in phenol.
-
Heat the reaction mixture with stirring at 120-130°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash with 1M NaOH solution to remove the phenol.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude desethylchloroquine by silica gel column chromatography using a gradient of dichloromethane and methanol, with a small percentage of triethylamine to prevent peak tailing.
-
Combine the fractions containing the pure product and evaporate the solvent to yield desethylchloroquine.
Quantification of Desethylchloroquine in Plasma by LC-MS/MS
This protocol is adapted from high-sensitivity methods for the analysis of chloroquine and its metabolites.
Materials and Equipment:
-
LC-MS/MS system
-
C18 reverse-phase HPLC column
-
Plasma samples
-
Desethylchloroquine analytical standard
-
Desethylchloroquine-d4 (deuterated internal standard)
-
Acetonitrile
-
Formic acid
-
Ammonium hydroxide
-
Supported Liquid Extraction (SLE) plate
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma in a 96-well plate, add 350 µL of 0.5 M ammonium hydroxide containing the internal standard (desethylchloroquine-d4).
-
Mix the plate and centrifuge.
-
Transfer 200 µL of the supernatant to a supported liquid extraction (SLE) plate.
-
Apply a vacuum to allow the sample to absorb onto the sorbent.
-
Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Column: C18 reverse-phase column.
-
Injection Volume: 10 µL.
-
MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Desethylchloroquine: m/z 292.2 → 179.1
-
Desethylchloroquine-d4 (IS): m/z 296.15 → 118.15
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.
-
Determine the concentration of desethylchloroquine in the plasma samples from the calibration curve.
-
In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This assay measures the inhibition of Plasmodium falciparum growth in vitro.
Materials and Equipment:
-
P. falciparum culture (chloroquine-sensitive and/or resistant strains)
-
Human red blood cells (O+)
-
RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
Desethylchloroquine
-
Chloroquine (as a control)
-
96-well microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells in a complete culture medium at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Plate Preparation:
-
Prepare serial dilutions of desethylchloroquine and chloroquine in a 96-well plate.
-
Include a drug-free control (vehicle only) and an uninfected red blood cell control.
-
-
Assay Initiation:
-
Synchronize the parasite culture to the ring stage.
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit.
-
Add the parasite suspension to the drug plates.
-
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining:
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis:
-
Subtract the background fluorescence from the uninfected red blood cell control.
-
Calculate the percentage of parasite growth inhibition relative to the drug-free control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of parasite growth) by fitting the data to a dose-response curve.
-
In Vivo Efficacy Assessment (4-Day Suppressive Test)
This protocol assesses the in vivo antimalarial activity of desethylchloroquine in a murine model.
Materials and Equipment:
-
Plasmodium berghei ANKA strain
-
Swiss albino mice
-
Desethylchloroquine
-
Chloroquine (as a positive control)
-
Vehicle (e.g., 7% Tween 80, 3% ethanol in saline)
-
Giemsa stain
Procedure:
-
Infection: Inoculate mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells.
-
Treatment:
-
Randomly assign mice to treatment groups (vehicle control, chloroquine control, and different doses of desethylchloroquine).
-
Administer the first dose of the test compounds orally or intraperitoneally 2-4 hours after infection (Day 0).
-
Continue treatment once daily for the next three days (Day 1, 2, and 3).
-
-
Parasitemia Monitoring:
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
-
Data Analysis:
-
Calculate the average parasitemia for each treatment group.
-
Determine the percentage of suppression of parasitemia for each drug-treated group compared to the vehicle-treated control group.
-
Calculate the ED₅₀ (effective dose that suppresses parasitemia by 50%).
-
Visualizations
The following diagrams illustrate key pathways and workflows related to desethylchloroquine.
Caption: Metabolic conversion of chloroquine to its primary and secondary metabolites.
Caption: A typical workflow for the synthesis and evaluation of desethylchloroquine.
References
- 1. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. (+-)-Desethylchloroquine | C16H22ClN3 | CID 95478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
In Vitro Metabolism of Chloroquine to Desethylchloroquine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of chloroquine (CQ), focusing on its primary metabolic pathway: N-deethylation to form desethylchloroquine (DCQ). This document outlines the key cytochrome P450 (CYP) enzymes responsible for this biotransformation, summarizes critical kinetic data, and provides detailed experimental protocols for researchers in the field of drug metabolism and pharmacokinetics.
Enzymology of Chloroquine N-deethylation
The conversion of chloroquine to its major active metabolite, desethylchloroquine, is predominantly mediated by the cytochrome P450 superfamily of enzymes in the liver. In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have identified several isoforms capable of catalyzing this reaction.
The primary enzymes responsible are CYP2C8 and CYP3A4 .[1][2] These isoforms are characterized as a low-affinity, high-capacity system, meaning they are the main contributors to CQ metabolism at therapeutically relevant concentrations.[1][2] While other isoforms, including CYP1A2, CYP2C19, and CYP2D6, demonstrate the ability to form DCQ in vitro, their roles are considered minor.[3][4] Specifically, CYP2D6 is described as a high-affinity but low-capacity enzyme in this metabolic pathway.[1][2]
The involvement of CYP2C8 and CYP3A4 is further substantiated by chemical inhibition studies, where quercetin (a CYP2C8 inhibitor) and ketoconazole (a CYP3A4 inhibitor) significantly reduce the formation of DCQ in HLM incubations.[2][4] Furthermore, the rate of DCQ formation in a panel of human livers shows a high correlation with the known activities of CYP2C8 (paclitaxel 6α-hydroxylation) and CYP3A4 (testosterone 6β-hydroxylation).[1][2]
Quantitative Analysis of In Vitro Metabolism
The kinetics of desethylchloroquine formation from chloroquine have been characterized in human liver microsomes. The data often suggest the involvement of multiple enzymes, as evidenced by biphasic kinetics observed in Eadie-Hofstee plots.[4] Below is a summary of reported kinetic parameters.
Table 1: Michaelis-Menten Kinetic Parameters for Desethylchloroquine (DCQ) Formation in Human Liver Microsomes (HLMs)
| Study System | Apparent K_m_ (µM) | Apparent V_max_ (pmol/min/mg protein) | Citation(s) |
| Pooled HLMs | 444 ± 121 | 617 ± 128 | [1][2] |
| Pooled HLMs (High-Affinity Component) | 210 | 1020 | [4] |
| Pooled HLMs (Low-Affinity Component) | 3430 | 10470 | [4] |
Note: Values are presented as reported in the literature. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for conducting in vitro studies of chloroquine metabolism. These protocols are synthesized from established methods in the cited literature.
Protocol 1: Determination of Chloroquine Metabolism Kinetics in Human Liver Microsomes (HLMs)
This protocol outlines the procedure for determining the K_m_ and V_max_ for desethylchloroquine formation.
1. Reagents and Materials:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Chloroquine diphosphate salt
-
Desethylchloroquine standard
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH Regenerating System (e.g., Solution A: 1.3 mM NADP+, 3.3 mM Glucose-6-Phosphate; Solution B: 0.4 U/mL Glucose-6-Phosphate Dehydrogenase)
-
Acetonitrile (ACN), ice-cold (for reaction termination)
-
Internal Standard (IS) for analytical quantification (e.g., Quinine)
2. Incubation Procedure:
-
Prepare a range of chloroquine concentrations (e.g., 10 µM to 5000 µM) in phosphate buffer.
-
On an incubation plate or in microcentrifuge tubes, combine the following in duplicate for each concentration:
-
100 mM Phosphate Buffer (pH 7.4)
-
Human Liver Microsomes (final concentration 0.2-0.5 mg/mL)
-
Chloroquine solution (at desired concentration)
-
-
Pre-warm the mixture at 37°C for 5 minutes with gentle agitation.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate at 37°C for an optimized time (e.g., 20-30 minutes), ensuring the reaction is within the linear range for metabolite formation.
-
Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously and centrifuge at >3000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS or HPLC analysis.
Protocol 2: CYP Isoform Phenotyping with Recombinant Human Enzymes
This protocol is used to identify which specific CYP enzymes are responsible for chloroquine metabolism.
1. Reagents and Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C8, CYP2C19, CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase.
-
Control microsomes (lacking CYP expression)
-
Same reagents as in Protocol 3.1.
2. Incubation Procedure:
-
The incubation mixture is similar to the HLM protocol but replaces HLMs with a specific recombinant CYP enzyme. The enzyme concentration should be optimized (e.g., 10-50 pmol/mL).
-
Incubate a fixed, high concentration of chloroquine (e.g., 100-200 µM) with each recombinant CYP isoform individually.
-
Follow the same pre-warming, initiation, incubation, and termination steps as described in Protocol 3.1 (steps 3-8).
-
Analyze the formation of desethylchloroquine for each isoform. Significant metabolite formation compared to the control indicates the involvement of that enzyme.
Protocol 3: Analytical Method for Quantification by HPLC
This section describes a typical HPLC method for the separation and quantification of chloroquine and desethylchloroquine.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Isocratic or gradient elution. A common mobile phase consists of a mixture of an aqueous buffer and organic solvents. For example:
-
Flow Rate: 1.0 mL/min.[6]
-
Detection:
-
Injection Volume: 10-20 µL.
2. Sample Analysis:
-
Generate a standard curve by spiking known concentrations of desethylchloroquine and chloroquine into a blank incubation matrix (terminated at time zero).
-
Process the standards in the same manner as the experimental samples.
-
Inject the processed samples and standards onto the HPLC system.
-
Quantify the amount of desethylchloroquine formed by comparing its peak area (normalized to the internal standard) against the standard curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for investigating the in vitro metabolism of chloroquine.
Caption: Workflow for in vitro chloroquine metabolism assays.
Enzymatic Conversion of Chloroquine
This diagram illustrates the core metabolic pathway from chloroquine to desethylchloroquine, highlighting the key enzymes involved.
References
- 1. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sensitive and Optimized HPLC-FLD Method for the Simultaneous Quantification of Hydroxychloroquine and Its Two Metabolites in Blood of Systemic Lupus Erythematosus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC with ultraviolet detection for the determination of chloroquine and desethylchloroquine in whole blood and finger-prick capillary blood dried on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiplasmodial Activity of Desethylchloroquine: A Technical Whitepaper
Introduction
Desethylchloroquine (DCQ or DEC) is the major and pharmacologically active metabolite of chloroquine (CQ), a 4-aminoquinoline drug that has been a cornerstone of antimalarial therapy for decades.[1] Following oral or intravenous administration, chloroquine is rapidly metabolized by the liver and kidneys into desethylchloroquine and, subsequently, bis-desethylchloroquine.[1] As the primary metabolite, desethylchloroquine is found in significant concentrations in blood plasma and contributes to the overall therapeutic effect of chloroquine treatment.[1][2] Understanding the specific antiplasmodial activity, mechanism of action, and resistance profile of desethylchloroquine is critical for drug development professionals and researchers aiming to optimize existing therapies and design novel antimalarial agents. This document provides an in-depth technical overview of the antiplasmodial properties of desethylchloroquine, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Quantitative Data: In Vitro Activity and Cytotoxicity
The antiplasmodial efficacy of a compound is primarily assessed by its 50% inhibitory concentration (IC50) against parasite growth in vitro. A quantitative comparison reveals that desethylchloroquine's potency is highly dependent on the chloroquine-resistance status of the Plasmodium falciparum strain.
Table 1: Comparative In Vitro Antiplasmodial Activity (IC50)
The following table summarizes the in vitro activity of desethylchloroquine compared to its parent compound, chloroquine, against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound | P. falciparum Strain | Resistance Status | IC50 (ng/mL) | Potency Relative to Chloroquine | Reference |
| Chloroquine | Camp LA 137 | CQS | ~25 | - | [3] |
| Desethylchloroquine | Camp LA 137 | CQS | ~25 | Nearly Equivalent | [3][4] |
| Bis-desethylchloroquine | Camp LA 137 | CQS | >50 | Less Active | [3] |
| Chloroquine | Vietnam Smith LA 137 | CQR | ~100 | - | [3] |
| Desethylchloroquine | Vietnam Smith LA 137 | CQR | ~300 | ~3-fold less active | [1][3] |
| Bis-desethylchloroquine | Vietnam Smith LA 137 | CQR | >340 | No significant activity | [3] |
Note: IC50 values are approximated from the source material which described relative potencies. The general threshold for chloroquine resistance in P. falciparum is often considered an IC50 > 100 nM.[5]
Table 2: In Vitro Cytotoxicity (CC50)
Evaluating the cytotoxicity of a compound against mammalian cell lines is crucial to determine its therapeutic window. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's specific toxicity towards the parasite. While specific CC50 data for desethylchloroquine is not detailed in the provided search results, protocols for its determination are well-established.
| Compound | Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI) Example (vs. CQS) |
| Desethylchloroquine | HepG2 (Human Hepatoma) | MTT / CellTiter-Glo | Data Not Available | - |
| Desethylchloroquine | L6 (Rat Skeletal Myoblast) | Resazurin-based | Data Not Available | - |
| Chloroquine (Control) | HepG2 (Human Hepatoma) | MTT Assay | >100 | >1000 |
Experimental Protocols
Standardized methodologies are essential for the reproducible assessment of antiplasmodial and cytotoxic activity.
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence)
This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with parasitic DNA.[6]
-
Parasite Culture: Asexual blood stages of P. falciparum are maintained in continuous culture in human erythrocytes (3-5% hematocrit) using RPMI-1640 medium supplemented with AlbuMAX, hypoxanthine, and gentamicin at 37°C in a low-oxygen environment (5% O2, 5% CO2, 90% N2).[7]
-
Drug Plate Preparation: The test compound (Desethylchloroquine) is serially diluted in culture medium and dispensed into a 96-well microplate.
-
Inoculation: Synchronized ring-stage parasite cultures are diluted to a parasitemia of ~0.5% and a hematocrit of 2% and added to the drug-containing wells.
-
Incubation: The plate is incubated for 72 hours under the conditions described in step 1 to allow for parasite maturation into schizonts.[8]
-
Lysis and Staining: 100 µL of SYBR Green I lysis buffer is added to each well. The plate is then incubated in the dark at room temperature for 1-2 hours.[6]
-
Fluorescence Measurement: Fluorescence is read using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay on HepG2 Cells)
This colorimetric assay measures the metabolic activity of cells, which reflects the number of viable cells present. NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 2.5 x 10³ cells/well and allowed to adhere overnight.[9]
-
Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: The plate is incubated for 48-72 hours under the conditions described in step 1.[6][10]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[6]
-
Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is determined from the dose-response curves.[6]
Protocol 3: In Vivo Efficacy Assessment (Peter's 4-Day Suppressive Test)
This standard test evaluates the ability of a compound to suppress parasitemia in a murine malaria model.[11]
-
Animal Model: Swiss or BALB/c mice are commonly used.[12][13]
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.[13]
-
Drug Administration: The test compound is administered to groups of infected mice, typically via oral gavage or intraperitoneal injection, once daily for four consecutive days, starting 2-4 hours post-infection. A control group receives the vehicle, and a positive control group receives a standard drug like chloroquine.
-
Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia of the treated groups is compared to the vehicle control group to calculate the percentage of parasite growth inhibition. The dose that produces a 50% suppression of parasitemia (ED50) can be determined.[11]
Mechanism of Action and Signaling Pathways
Desethylchloroquine is believed to share the same primary mechanism of action as its parent compound, chloroquine. This involves the disruption of the parasite's heme detoxification pathway within the acidic food vacuole.
During its intraerythrocytic stage, the malaria parasite digests large amounts of host hemoglobin to obtain amino acids. This process releases toxic free heme (ferriprotoporphyrin IX).[14] To protect itself, the parasite polymerizes the heme into an inert, crystalline pigment called hemozoin.[15] Chloroquine and desethylchloroquine, being weak bases, accumulate to high concentrations in the acidic food vacuole. Here, they are thought to interfere with hemozoin formation by capping the growing crystal, preventing further polymerization.[15][16] This leads to the buildup of toxic free heme, which damages parasite membranes and leads to cell death.[17][18]
Host and Parasite Signaling
While the primary target of desethylchloroquine is heme polymerization, the parasite's infection of the host erythrocyte triggers complex signaling cascades in both organisms. These pathways are essential for parasite survival and proliferation and represent potential targets for novel therapeutic strategies. For instance, Plasmodium infection is known to activate host erythrocyte signaling pathways, including the MAP kinase (MAPK) cascade.[19][20] The parasite itself relies on second messengers like cAMP and Ca2+ for key processes such as red blood cell invasion.[21][22] While desethylchloroquine is not known to directly target these pathways, understanding this signaling landscape is crucial for contextualizing its action and for the development of combination therapies.
References
- 1. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [iris.who.int]
- 3. In vitro assessment of the antimalarial activity of chloroquine and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrating Pharmacokinetic–Pharmacodynamic Modeling and Physiologically Based Pharmacokinetic Modeling to Optimize Human Dose Predictions for Plasmodium falciparum Malaria: a Chloroquine Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mmv.org [mmv.org]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. Chloroquine inhibits hepatocellular carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reframeDB [reframedb.org]
- 11. media.malariaworld.org [media.malariaworld.org]
- 12. preprints.org [preprints.org]
- 13. mdpi.com [mdpi.com]
- 14. Mode of action of antimalarial drugs. | Semantic Scholar [semanticscholar.org]
- 15. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Involvement of heme in the antimalarial action of chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of erythrocyte signalling pathways during Plasmodium falciparum infection identifies targets for host-directed antimalarial intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 20. malariaworld.org [malariaworld.org]
- 21. Frontiers | cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages [frontiersin.org]
- 22. Frontiers | Signaling Strategies of Malaria Parasite for Its Survival, Proliferation, and Infection during Erythrocytic Stage [frontiersin.org]
Desethylchloroquine and Toll-like Receptor Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the inhibitory effects of desethylchloroquine, the primary active metabolite of chloroquine, on Toll-like receptors (TLRs). While direct quantitative data for desethylchloroquine remains an area for further investigation, this document extrapolates from the well-documented activities of chloroquine and hydroxychloroquine to provide a detailed understanding of the probable mechanisms of action. This guide covers the molecular mechanisms of TLR inhibition, the specific TLRs targeted, the downstream signaling pathways affected, and detailed experimental protocols for assessing these inhibitory effects. The information is presented to support further research and drug development efforts in the fields of immunology, inflammation, and infectious diseases.
Introduction to Desethylchloroquine and Toll-like Receptors
Desethylchloroquine is the major and active metabolite of chloroquine, a widely used antimalarial and immunomodulatory drug.[1][2] Chloroquine and its hydroxylated analogue, hydroxychloroquine, have been extensively studied for their ability to inhibit endosomal Toll-like receptors (TLRs), key players in the innate immune system.[3][4] These receptors, specifically TLR3, TLR7, TLR8, and TLR9, are responsible for detecting nucleic acids from pathogens and cellular debris, triggering inflammatory responses.[5][6] Inhibition of these TLRs by chloroquine analogues is a critical aspect of their therapeutic effects in autoimmune diseases and is an area of active investigation for other conditions. Given that desethylchloroquine is a primary metabolite, it is presumed to contribute significantly to the overall immunomodulatory and anti-inflammatory activity of chloroquine through similar inhibitory mechanisms on TLR signaling.
Molecular Mechanism of Toll-like Receptor Inhibition
The inhibitory action of chloroquine and, by extension, desethylchloroquine on endosomal TLRs is primarily attributed to two interconnected mechanisms:
-
Disruption of Endosomal Acidification: Chloroquine and its metabolites are weak bases that accumulate in acidic intracellular compartments like endosomes and lysosomes. This accumulation raises the pH of these organelles, an effect that is crucial for the proper function of endosomal TLRs. The activation and signaling of TLR3, TLR7, TLR8, and TLR9 are dependent on the acidic environment of the endosome for ligand binding and receptor processing. By neutralizing this acidic environment, desethylchloroquine can effectively block the activation of these receptors.[3][5]
-
Direct Binding to Nucleic Acids: Chloroquine and its analogues can directly interact with and bind to nucleic acids.[6][7] This interaction is thought to prevent the nucleic acid ligands (dsRNA for TLR3, ssRNA for TLR7 and TLR8, and CpG DNA for TLR9) from binding to their respective TLRs within the endosome. This masking of the TLR-binding epitope on the nucleic acid is a significant contributor to the inhibition of TLR signaling.[7]
Targeted Toll-like Receptors and Downstream Signaling
Desethylchloroquine is expected to inhibit the same subset of TLRs as its parent compound, chloroquine. These are the endosomally located TLRs that recognize nucleic acids.
-
TLR3: Recognizes double-stranded RNA (dsRNA), often associated with viral infections. Its signaling is mediated through the TRIF (TIR-domain-containing adapter-inducing interferon-β) -dependent pathway, leading to the production of type I interferons (IFN-α/β) and inflammatory cytokines.[4]
-
TLR7 and TLR8: Recognize single-stranded RNA (ssRNA), also a common feature of viral genomes. Their signaling pathways are dependent on the MyD88 (Myeloid differentiation primary response 88) adapter protein, which ultimately activates NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines.[3]
-
TLR9: Recognizes unmethylated CpG motifs present in bacterial and viral DNA. Similar to TLR7 and TLR8, TLR9 signaling is MyD88-dependent , resulting in the activation of NF-κB and the production of inflammatory cytokines.[4][8]
Signaling Pathway Diagrams
Caption: TLR3 and TLR7/8/9 signaling pathways and points of inhibition by desethylchloroquine.
Inhibition of the cGAS-STING Pathway
Recent evidence suggests that chloroquine and hydroxychloroquine can also inhibit the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[9] This pathway is a critical cytosolic DNA sensing mechanism that induces type I interferon responses. The proposed mechanism of inhibition involves the direct binding of chloroquine/hydroxychloroquine to cytosolic DNA, preventing its recognition by cGAS. It is highly probable that desethylchloroquine shares this inhibitory activity.
Caption: The cGAS-STING pathway and its inhibition by desethylchloroquine through DNA binding.
Quantitative Data on TLR Inhibition
Direct IC50 values for desethylchloroquine's inhibition of specific TLRs are not widely available in the published literature. However, data for the parent compounds, chloroquine and hydroxychloroquine, provide a valuable reference for the expected potency. A study comparing the TLR9 antagonist E6446 with hydroxychloroquine provides some context for the inhibitory concentrations.
| Compound | Target | Assay System | IC50 (µM) | Reference |
| Hydroxychloroquine | TLR9 | HEK-TLR9 cells | 0.08 | [10] |
| TLR9 | Human PBMCs | 1.2 | [10] | |
| E6446 | TLR9 | HEK-TLR9 cells | 0.01 | [10] |
| TLR9 | Human PBMCs | 0.23 | [10] | |
| Chloroquine | P. falciparum (chloroquine-sensitive) | In vitro growth inhibition | Nearly equivalent to chloroquine | [11] |
| Desethylchloroquine | P. falciparum (chloroquine-sensitive) | In vitro growth inhibition | Nearly equivalent to chloroquine | [11] |
Note: The antimalarial activity data is included to show the biological activity of desethylchloroquine relative to chloroquine, though it does not directly measure TLR inhibition.
Experimental Protocols
In Vitro TLR Inhibition Assay using HEK293 Reporter Cells
This protocol describes a common method to assess the inhibitory activity of a compound on a specific TLR signaling pathway using a reporter gene assay.
Caption: Workflow for in vitro TLR inhibition assay using HEK293 reporter cells.
Materials:
-
HEK293 cells stably expressing the human TLR of interest (e.g., hTLR3, hTLR7, hTLR8, or hTLR9) and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene.
-
Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics).
-
TLR ligands: Poly(I:C) (for TLR3), R848 (for TLR7/8), CpG ODN 2006 (for TLR9).
-
Desethylchloroquine (test compound) and a known TLR inhibitor (positive control, e.g., hydroxychloroquine).
-
96-well cell culture plates.
-
SEAP or luciferase detection reagent.
-
Plate reader capable of measuring absorbance or luminescence.
Procedure:
-
Culture the HEK-TLR reporter cells to ~80% confluency.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of desethylchloroquine and the positive control in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Pre-incubate the cells with the compounds for 1-2 hours at 37°C.
-
Prepare the TLR ligand at a concentration known to induce a submaximal response (e.g., EC80).
-
Add the TLR ligand to the wells containing the compounds. Include wells with ligand only (positive control for stimulation) and cells with medium only (negative control).
-
Incubate the plate for 16-24 hours at 37°C.
-
Measure the reporter gene activity according to the manufacturer's instructions for the detection reagent.
-
Plot the reporter activity against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
Cytokine Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol assesses the ability of a compound to inhibit the production of inflammatory cytokines from primary human immune cells following TLR stimulation.
Caption: Workflow for cytokine inhibition assay in human PBMCs.
Materials:
-
Fresh human whole blood from healthy donors.
-
Ficoll-Paque PLUS.
-
RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin).
-
TLR ligands: R848 (for TLR7/8), CpG ODN 2216 (for TLR9).
-
Desethylchloroquine and a known inhibitor.
-
96-well cell culture plates.
-
ELISA kits for the cytokines of interest (e.g., human TNF-α, IL-6).
-
ELISA plate reader.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Resuspend the PBMCs in complete RPMI-1640 medium and determine the cell concentration and viability.
-
Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of desethylchloroquine and the positive control.
-
Add the compounds to the wells and pre-incubate for 1-2 hours at 37°C.
-
Add the appropriate TLR ligand to stimulate the cells. Include appropriate controls.
-
Incubate the plate for 18-24 hours at 37°C.
-
Centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of the target cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each compound concentration relative to the stimulated control and determine the IC50 value.
Conclusion and Future Directions
Desethylchloroquine, as the primary active metabolite of chloroquine, is strongly implicated in the inhibition of endosomal Toll-like receptors (TLR3, TLR7, TLR8, and TLR9) and the cGAS-STING pathway. The mechanisms of action, involving the disruption of endosomal acidification and direct nucleic acid binding, are well-established for the parent compounds and are presumed to be conserved in desethylchloroquine. While direct quantitative data on the TLR inhibitory potency of desethylchloroquine is currently lacking, the available information on its antimalarial activity relative to chloroquine suggests comparable biological effects.
Future research should focus on obtaining precise IC50 values for desethylchloroquine against each of the endosomal TLRs to definitively characterize its immunomodulatory profile. Further investigation into its effects on the cGAS-STING pathway is also warranted. A deeper understanding of the specific inhibitory activities of desethylchloroquine will be invaluable for the development of more targeted and effective therapies for a range of inflammatory and autoimmune diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine and inhibition of Toll-like receptor 9 protect from sepsis-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of endosomal TLR inhibition by antimalarial drugs and imidazoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Mechanism of Endosomal TLR Inhibition by Antimalarial Drugs and Imidazoquinolines | Semantic Scholar [semanticscholar.org]
- 8. TLR9 and MyD88 are crucial for the maturation and activation of dendritic cells by paromomycin-miltefosine combination therapy in visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the cGAS–STING pathway: contributing to the treatment of cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro assessment of the antimalarial activity of chloroquine and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Desethylchloroquine in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desethylchloroquine (DCQ) is the major active metabolite of chloroquine (CQ), an antimalarial drug also used in the treatment of autoimmune diseases.[1] Monitoring the plasma concentrations of both CQ and DCQ is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient compliance.[2][3] This application note provides a detailed protocol for the simultaneous quantification of desethylchloroquine and chloroquine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is sensitive, selective, and suitable for high-throughput analysis in a clinical or research setting.[3][4][5]
Quantitative Data Summary
The performance of various LC-MS/MS methods for the quantification of desethylchloroquine in human plasma is summarized below. These tables provide a comparative overview of the key validation parameters.
Table 1: Linearity and Sensitivity of Desethylchloroquine Quantification
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (R²) | Reference |
| Desethylchloroquine | 0.5 - 250.0 | 0.5 | > 0.999 | [5][6] |
| Desethylchloroquine | 1.41 - 610 | 1.41 | Not Reported | [4] |
| Desethylchloroquine | 0.4 - 1,000 | 0.4 | > 0.995 | [3] |
| Desethylchloroquine | 25 - 1000 | 25 | > 0.995 | [7] |
Table 2: Accuracy and Precision of Desethylchloroquine Quantification
| Method | Intra-batch Precision (% RSD) | Inter-batch Precision (% RSD) | Accuracy (%) | Reference |
| LC-MS/MS | ≤ 15.0 | ≤ 15.0 | 90.2 - 109.8 | [5][6] |
| LC-MS/MS | < 15 | < 15 | Not Reported | [4] |
| HPLC-DAD | Not Reported | Not Reported | Recovery: 92.3 | [2] |
| HPLC-FLD | 4.3 - 10.3 | 4.3 - 10.3 | Within 15% | [7] |
Experimental Protocols
This section details the materials and procedures for the quantification of desethylchloroquine in human plasma.
Materials and Reagents
-
Desethylchloroquine and Chloroquine reference standards
-
Desethylchloroquine-d4 and Chloroquine-d4 stable isotope-labeled internal standards (IS)[4]
-
Methanol (HPLC grade)[1]
-
Acetonitrile (HPLC grade)[4]
-
Formic acid (LC-MS grade)[4]
-
Ammonium hydroxide[3]
-
Water (deionized or Milli-Q)
-
Human plasma (with EDTA as anticoagulant)[4]
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of desethylchloroquine, chloroquine, and their deuterated internal standards in a 50:50 (v/v) mixture of acetonitrile and water containing 0.5% formic acid.[4] Store stock solutions at -80°C.[4]
-
Working Solutions: Prepare serial dilutions of the stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.[4]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in high-throughput analysis.[8]
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standards (e.g., desethylchloroquine-d4 at a suitable concentration).[8]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[8]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[8]
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Instrument-specific optimization is recommended.
Liquid Chromatography Conditions
-
Column: A reverse-phase C18 column is commonly used.[8] For example, a Kinetex 2.6 µm F5, 50 x 2.1 mm column.[9]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Methanol with 0.1% formic acid.[9]
-
Flow Rate: 0.5 mL/min.[9]
-
Column Temperature: 20°C.[9]
-
Injection Volume: 10 µL.[3]
Mass Spectrometry Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+).[3][5]
-
MRM Transitions:
-
Collision Energy: 29 V for all compounds.[4]
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[4] Key validation parameters include:
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to check for interferences.
-
Linearity: Determined by a calibration curve prepared in the biological matrix.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day) and on different days (inter-day).[4][7]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.
-
Matrix Effect: Evaluated to ensure that components in the plasma do not suppress or enhance the ionization of the analyte.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.[4]
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. phenomenex.com [phenomenex.com]
Application Note: Quantification of Desethylchloroquine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of desethylchloroquine (DCQ), the primary metabolite of chloroquine (CQ), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details a straightforward protein precipitation method for sample preparation and optimized LC-MS/MS parameters for accurate and reproducible quantification. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Desethylchloroquine is the major active metabolite of chloroquine, an antimalarial drug also used in the treatment of autoimmune diseases.[1] Monitoring the concentration of DCQ in biological matrices is crucial for understanding the pharmacokinetics of chloroquine and for assessing patient exposure. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical drug analysis.[1] This application note provides a detailed protocol for the reliable quantification of DCQ in human plasma.
Experimental
Sample Preparation
A simple protein precipitation method is employed for the extraction of desethylchloroquine from human plasma.
Protocol:
-
To 50 µL of human plasma in a 1.5 mL polypropylene tube, add 200 µL of acetonitrile containing the internal standard (e.g., desethylchloroquine-D4).[2]
-
Vortex the mixture vigorously for 3 minutes.[2]
-
Centrifuge the sample at 14,500 x g for 10 minutes at room temperature.[2]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[2]
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C8 column.
LC Conditions:
| Parameter | Value |
| Column | ZORBAX SB-C8 (3.5 µm, 2.1 × 150 mm)[2] |
| Mobile Phase A | 0.2% Formic Acid + 10 mmol/L Ammonium Acetate in Water[2] |
| Mobile Phase B | Methanol[2] |
| Flow Rate | 0.25 mL/min[2] |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40°C[2] |
| Gradient | 0-1 min, 95% A; 1-1.1 min, 95%→5% A; hold at 5% A until 4 min[2] |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| MRM Transition (DCQ) | m/z 292.0 → 179.01, 114.10[3] |
| MRM Transition (IS) | Desethylchloroquine-D4: m/z 296.15 → 118.15[4] |
| Collision Energy | 20 eV[3] |
| Source Temperature | 120°C[3] |
| Desolvation Temperature | 350°C[3] |
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of desethylchloroquine in human plasma.
Quantitative Data Summary
| Parameter | Desethylchloroquine (DCQ) | Chloroquine (CQ) | Reference |
| Linearity Range | 0.5 - 250 ng/mL | 1.0 - 500 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL | 0.2 ng/mL | [3] |
| Intra-batch Accuracy | 90.4% - 111.6% | 93.6% - 106.5% | [5] |
| Inter-batch Accuracy | 90.0% - 108.2% | 92.6% - 109.8% | [5] |
| Intra-batch Precision (%RSD) | ≤ 15.0% | ≤ 5.8% | [5] |
| Inter-batch Precision (%RSD) | 0.2% - 11.2% | 1.1% - 6.2% | [5] |
| Recovery | 73.7% - 79.0% | - | [6] |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of desethylchloroquine.
Caption: Metabolic pathway of chloroquine to desethylchloroquine.
Conclusion
The LC-MS/MS method described in this application note is highly selective, sensitive, and reproducible for the determination of desethylchloroquine in human plasma.[3] The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in clinical and research settings.
References
- 1. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 2. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Simultaneous Separation of Chloroquine and Desethylchloroquine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroquine (CQ) is a widely used antimalarial and anti-inflammatory drug. Its major active metabolite, desethylchloroquine (DECQ), contributes to both the therapeutic and toxic effects of the parent drug. Therefore, the ability to separate and quantify chloroquine and desethylchloroquine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the simultaneous determination of chloroquine and desethylchloroquine using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. Chloroquine and its more polar metabolite, desethylchloroquine, are separated based on their differential partitioning between the stationary and mobile phases. The separated compounds are then detected by a UV detector at a wavelength where both analytes exhibit strong absorbance.
Experimental Protocols
Materials and Reagents
-
Chloroquine diphosphate (Reference Standard)
-
Desethylchloroquine (Reference Standard)
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Orthophosphoric acid, analytical grade
-
Diethylamine, analytical grade[2]
-
Water, HPLC grade or deionized
-
Biological matrix (e.g., plasma, whole blood)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3]
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (optional, for sample cleanup)[4][5]
Preparation of Solutions
Mobile Phase Preparation (Example 1): Prepare a mixture of 1% diethylamine, acetonitrile, and methanol in the ratio of 20:55:25 (v/v/v).[2][3] Degas the mobile phase before use.
Mobile Phase Preparation (Example 2): Prepare a 25 mM potassium dihydrogen phosphate buffer and adjust the pH to 2.60 with orthophosphoric acid.[4] The mobile phase consists of this buffer, acetonitrile, and 1 M sodium perchlorate in the ratio of 878:120:2 (v/v/v).[4] Filter and degas the mobile phase.
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve an appropriate amount of chloroquine diphosphate and desethylchloroquine reference standards in methanol to obtain a concentration of 1 mg/mL for each.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve a desired concentration range for calibration curves (e.g., 25 ng/mL to 2 µg/mL).[1]
Internal Standard (IS) Solution: Prepare a stock solution of the internal standard (e.g., quinine or chlorpheniramine) in methanol at a concentration of 1 mg/mL. A working IS solution of a suitable concentration (e.g., 0.5 µg/mL) can be prepared by diluting the stock solution with the mobile phase.[1]
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the biological sample (plasma or whole blood), add a known amount of the internal standard solution.[6]
-
Add 1 mL of an appropriate extraction solvent (e.g., a mixture of hexane and tert-butyl methyl ether (1:1, v/v)).[2][3]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.[4]
-
Inject a portion of the reconstituted sample into the HPLC system.
HPLC Operating Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: See "Preparation of Solutions" section for examples.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Run Time: Approximately 10-15 minutes
Data Presentation
The following tables summarize typical quantitative data obtained from the HPLC separation of chloroquine and desethylchloroquine.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) (Example 1)[2][3] | Retention Time (min) (Example 2)[4] |
| Desethylchloroquine (DECQ) | 5.7 | ~4.5 |
| Chloroquine (CQ) | 6.4 | ~5.5 |
| Quinine (Internal Standard) | 4.5 | ~7.0 |
Note: Retention times are approximate and can vary depending on the specific column, mobile phase composition, and other chromatographic conditions.
Table 2: Method Validation Parameters
| Parameter | Chloroquine (CQ) | Desethylchloroquine (DECQ) |
| Linearity Range | 25 - 2000 ng/mL[1][7] | 25 - 2000 ng/mL[1][7] |
| Correlation Coefficient (r²) | > 0.99[7] | > 0.99[7] |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL[2][3][6] | 5 - 50 ng/mL[2][3][6] |
| Recovery | 74 - 87%[2][3] | 74 - 87%[2][3] |
Visualization of Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. HPLC with ultraviolet detection for the determination of chloroquine and desethylchloroquine in whole blood and finger-prick capillary blood dried on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An HPLC method with diode array detector for the simultaneous quantification of chloroquine and desethylchloroquine in plasma and whole blood samples from Plasmodium vivax patients in Vietnam, using quinine as an internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Desethyl Chloroquine-D5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of therapeutic drugs and their metabolites in biological matrices is fundamental to pharmacokinetic studies, clinical trials, and therapeutic drug monitoring. Chloroquine, an established antimalarial and immunomodulatory agent, undergoes extensive metabolism in the body, primarily to desethylchloroquine, its major active metabolite. The use of a stable isotope-labeled internal standard is the benchmark for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively corrects for variability during sample preparation and instrument analysis.
Desethyl chloroquine-D5 is the deuterium-labeled analog of desethylchloroquine. Its physicochemical properties are nearly identical to the unlabeled analyte, rendering it an ideal internal standard for the precise and accurate quantification of desethylchloroquine and, by extension, for analytical methods that simultaneously measure chloroquine. These application notes provide comprehensive protocols and supporting data for the utilization of this compound-D5 as an internal standard in LC-MS/MS assays.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a robust analytical technique for quantitative analysis. A known quantity of an isotopically labeled standard, such as this compound-D5, is introduced to the sample at the initial stage of the analytical workflow. This "spiked" sample is then subjected to extraction and analysis. The labeled internal standard behaves identically to the endogenous analyte throughout the entire process, including extraction, chromatography, and ionization. By measuring the ratio of the analyte to the internal standard, precise quantification can be achieved, as any sample loss or variation in instrument response will affect both the analyte and the internal standard equally.
Experimental Protocols
Preparation of Stock and Working Solutions
1.1. Stock Solutions (1 mg/mL):
-
Prepare stock solutions of chloroquine, desethylchloroquine, and this compound-D5 at a concentration of 1 mg/mL in a solution of acetonitrile and water (50:50, v/v) containing 0.5% formic acid.[1]
-
Store these stock solutions at -80°C to ensure stability.[1]
1.2. Working Solutions:
-
Prepare working solutions by diluting the stock solutions in acetonitrile and water (50:50, v/v).[1] These solutions will be used to spike calibration standards and quality control samples into the biological matrix.
1.3. Internal Standard Working Solution:
-
Prepare a working solution of this compound-D5 at an appropriate concentration (e.g., 50 ng/mL) in the selected reconstitution solvent for the final sample analysis.
Sample Preparation from Human Plasma
A protein precipitation method is presented here as a rapid and effective technique for sample cleanup.
2.1. Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the this compound-D5 internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
3.1. Liquid Chromatography Conditions:
-
Column: Kinetex® 2.6 µm F5, 50 x 2.1 mm[2]
-
Mobile Phase A: Water with 0.1% Formic Acid[2]
-
Mobile Phase B: Methanol[2]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 20°C
-
Injection Volume: 5 µL
Gradient Program:
| Time (min) | %B |
| 0.0 | 2 |
| 2.0 | 7 |
| 3.0 | 15 |
| 3.2 | 40 |
| 4.2 | 95 |
| 4.3 | 2 |
| 6.0 | End |
(Adapted from Phenomenex Application Note)[3]
3.2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Chloroquine | 320.2 | 247.2 |
| Desethylchloroquine | 292.2 | 179.1 |
| This compound-D5 (IS) | 297.2 | 179.1 |
(Note: The precursor ion for this compound-D5 is shifted by +5 Da due to the five deuterium atoms. The product ion can remain the same if the deuterium atoms are not on the fragmented portion of the molecule. Specific transitions should be optimized for the instrument in use.)
Quantitative Data Summary
The following tables summarize typical performance characteristics of an LC-MS/MS method for the quantification of chloroquine and desethylchloroquine using a deuterated internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Chloroquine | Human Plasma | 1.0 - 500.0 | > 0.999 |
| Desethylchloroquine | Human Plasma | 0.5 - 250.0 | > 0.999 |
(Data adapted from a study by J.C. An et al.)[4]
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Chloroquine | Low QC | < 15% | < 15% | 90.2% - 109.8% |
| Mid QC | < 15% | < 15% | 90.2% - 109.8% | |
| High QC | < 15% | < 15% | 90.2% - 109.8% | |
| Desethylchloroquine | Low QC | < 15% | < 15% | 90.2% - 109.8% |
| Mid QC | < 15% | < 15% | 90.2% - 109.8% | |
| High QC | < 15% | < 15% | 90.2% - 109.8% |
(Acceptance criteria based on FDA guidelines and data from a study by J.C. An et al.)[4]
Table 3: Recovery
| Analyte | Matrix | Recovery (%) |
| Chloroquine | Human Plasma | 73.7% - 79.0% |
| Desethylchloroquine | Human Plasma | 73.7% - 79.0% |
(Data from a study by J.C. An et al.)[4]
Visualizations
Caption: Experimental workflow for the quantification of chloroquine and desethylchloroquine.
Caption: Simplified metabolic pathway of Chloroquine.
References
Application Notes: Desethylchloroquine in Cell Culture
Introduction
Desethylchloroquine (DEC) is the primary and biologically active metabolite of chloroquine (CQ), a well-known antimalarial drug.[1][2] In cell biology research, both chloroquine and its metabolites are extensively utilized as inhibitors of autophagy.[1][2] The mechanism of action involves the accumulation of these weak base compounds in acidic organelles, particularly lysosomes. This accumulation elevates the lysosomal pH, which in turn inhibits the activity of lysosomal hydrolases and, most critically, obstructs the fusion of autophagosomes with lysosomes.[1] This disruption of the final stage of the autophagic process leads to an accumulation of autophagosomes within the cell, which can be monitored by measuring the levels of key autophagic marker proteins like Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1).[1]
Beyond its role in autophagy, Desethylchloroquine also possesses antiplasmodial activity and is known to modulate signaling pathways and transcriptional activity, which can affect cytokine production.[2][3] The inhibition of autophagy by agents like chloroquine and its derivatives has been shown to induce endoplasmic reticulum (ER) stress, which can subsequently lead to caspase-dependent apoptosis in cancer cells.[4][5] This makes DEC a valuable tool for studying cellular degradation pathways and a compound of interest in cancer research.[1]
These application notes provide detailed protocols for the preparation and use of Desethylchloroquine in cell culture experiments to assess autophagy inhibition and cytotoxicity.
Data Presentation: Quantitative Insights
The optimal concentration and treatment duration for Desethylchloroquine must be determined empirically for each specific cell line and experimental context. As a major metabolite of chloroquine, data for chloroquine can serve as a valuable starting point for experimental design.
Table 1: Cytotoxicity of Chloroquine (CQ) in Various Cell Lines (72-hour treatment)
| Cell Line | Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| H9C2 | Rat heart myoblasts | 17.1 | [1] |
| HEK293 | Human embryonic kidney | 9.88 | [1] |
| IEC-6 | Rat small intestinal epithelial | 17.38 | [1] |
| A549 | Human lung carcinoma | >32 | [1] |
| Vero | Monkey kidney epithelial | 92.35 | [1] |
| ARPE-19 | Human retinal pigment epithelial | 49.24 | [1] |
| HCT116 | Human colon cancer | 2.27 | [1] |
| A-172 | Human glioblastoma | 11.47 | [1] |
| LN-18 | Human glioblastoma | 15.6 | [1] |
| HCC1937 | Human breast cancer | 231.6 |[1] |
Table 2: Recommended Concentration Ranges of Chloroquine for Autophagy Inhibition
| Cell Line | Concentration Range (µM) | Duration (hours) | Reference |
|---|---|---|---|
| Glioblastoma Cells | 10 | 48 | [1] |
| Esophageal Carcinoma (EC109) | 50 - 200 | 12 - 36 | [1] |
| Lung Cancer (A549) | 1.95 - 31.25 | 72 |[1] |
Experimental Protocols
Protocol 1: Preparation of Desethylchloroquine Stock Solution
Desethylchloroquine is typically supplied as a solid powder.[1] This protocol outlines the preparation of a high-concentration stock solution for use in cell culture.
Materials:
-
Desethylchloroquine powder
-
Sterile dimethyl sulfoxide (DMSO) or sterile water[1]
-
Sterile conical tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculation: Determine the mass of Desethylchloroquine powder required to prepare a stock solution of desired concentration (e.g., 10-50 mM).[1]
-
Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
(Molecular Weight of Desethylchloroquine: 291.82 g/mol )
-
-
Reconstitution: Aseptically weigh the calculated amount of powder and transfer it to a sterile conical tube. Add the appropriate volume of sterile DMSO or water.
-
Dissolution: Vortex the tube thoroughly until the powder is completely dissolved, ensuring the solution is clear.
-
Sterilization: For sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.[6]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1]
Protocol 2: Assessment of Autophagy Inhibition by Western Blot
This protocol details the detection of LC3-II and p62 accumulation as key indicators of autophagy inhibition.[1]
Materials:
-
Cultured cells in 6-well plates
-
Complete cell culture medium
-
Prepared Desethylchloroquine stock solution
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.[1]
-
Treatment: Treat the cells with a range of Desethylchloroquine concentrations (e.g., 10-50 µM) for the desired time (e.g., 24-48 hours). Include an untreated or vehicle (e.g., DMSO) control group.[1]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding RIPA buffer to each well and scraping the cells.[1]
-
Transfer the lysate to microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Collect the supernatant containing the protein extract.[1]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
Western Blotting:
-
Denature equal amounts of protein from each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[1]
-
Incubate the membrane with primary antibodies against LC3, p62, and a loading control overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis: An accumulation of the lipidated form of LC3 (LC3-II) and an increase in p62 protein levels compared to the control indicate the inhibition of autophagic flux.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability to determine the cytotoxic effects of Desethylchloroquine.[1]
Materials:
-
Cultured cells
-
96-well plates
-
Complete cell culture medium
-
Prepared Desethylchloroquine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other suitable solvent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[1]
-
Treatment: Treat the cells with a range of Desethylchloroquine concentrations for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.[1]
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. This data can be used to determine the IC50 value of Desethylchloroquine for the specific cell line.
Visualizations
Caption: Mechanism of Desethylchloroquine-induced autophagy inhibition and downstream signaling.
Caption: General experimental workflow for studying Desethylchloroquine in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro assessment of the antimalarial activity of chloroquine and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of autophagy by chloroquine induces apoptosis in primary effusion lymphoma in vitro and in vivo through induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Desethyl-chloroquine: A Tool for Elucidating Autophagic Flux
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. The study of autophagic flux, the dynamic process of autophagosome formation, maturation, and fusion with lysosomes for degradation, is crucial for understanding its role in health and disease. Desethyl-chloroquine, the major and active metabolite of chloroquine, is a valuable tool for researchers studying this pathway.[1] Like its parent compound, desethyl-chloroquine is a lysosomotropic agent that inhibits the final stages of autophagy, leading to the accumulation of autophagosomes.[1][2][3] This property allows for the quantification of autophagic flux by measuring the buildup of key autophagy markers. These application notes provide detailed protocols and data for the use of desethyl-chloroquine in studying autophagic flux.
Mechanism of Action
Desethyl-chloroquine is a weak base that readily crosses cellular membranes and accumulates in acidic organelles, primarily lysosomes.[1][3] This accumulation raises the lysosomal pH, which has two major consequences for the autophagy pathway:
-
Inhibition of Lysosomal Hydrolases: The increased pH inhibits the activity of acid-dependent lysosomal enzymes responsible for the degradation of autophagic cargo.[1][3]
-
Impairment of Autophagosome-Lysosome Fusion: Crucially, desethyl-chloroquine and chloroquine impair the fusion of autophagosomes with lysosomes to form autolysosomes.[1][3][4][5] This blockage is a primary contributor to the observed inhibition of autophagic flux.[3][4][5]
This disruption of the terminal step of autophagy results in the accumulation of autophagosomes within the cell, which can be detected and quantified by monitoring the levels of autophagosome-associated proteins like Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1).[1]
Data Presentation: Quantitative Parameters for Desethyl-chloroquine and Chloroquine in Autophagy Assays
The following table summarizes typical experimental parameters for using desethyl-chloroquine and its parent compound chloroquine to study autophagic flux in cell culture. These values are intended as a starting point, and optimal conditions should be determined empirically for each cell line and experimental setup.
| Parameter | Desethyl-chloroquine | Chloroquine | Cell Type/System | Reference |
| Working Concentration | 10-50 µM | 1-100 µM | Various cell lines | [1][6][7] |
| Incubation Time | 24-48 hours | 2-24 hours | Various cell lines | [1][6][7] |
| LC3-II Accumulation | Increase observed | Significant increase | Various cell lines | [8] |
| p62/SQSTM1 Accumulation | Increase observed | Increase observed | Various cell lines | |
| Tandem mCherry-EGFP-LC3 | Accumulation of yellow puncta | Accumulation of yellow puncta | Transfected cells | [1][9][10] |
Experimental Protocols
Here we provide detailed protocols for three key experiments used to measure autophagic flux with desethyl-chloroquine.
Protocol 1: LC3-II and p62/SQSTM1 Western Blotting
This protocol details the detection of LC3-II and p62 accumulation as a measure of autophagic flux inhibition. An increase in the LC3-II/LC3-I ratio and/or an accumulation of p62 in desethyl-chloroquine-treated cells compared to a control group is indicative of inhibited autophagic flux.[1][8]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Desethyl-chloroquine stock solution (in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels (12-15% acrylamide recommended for LC3)[1]
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE. For LC3, ensure adequate separation of LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).[1][11]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1][12]
-
Incubate the membrane with primary antibodies overnight at 4°C.[1][12]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][12]
-
Wash the membrane three times with TBST.
-
Detect protein bands using an ECL substrate and an imaging system.[1]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the LC3-II/LC3-I ratio or normalize LC3-II and p62 levels to the loading control.
-
Protocol 2: Tandem mCherry-EGFP-LC3 Fluorescence Microscopy
This method allows for the visualization and quantification of autophagic flux by distinguishing between autophagosomes (yellow puncta) and autolysosomes (red puncta).[1][9] In the presence of desethyl-chloroquine, an accumulation of yellow puncta is expected, indicating a block in the fusion of autophagosomes with lysosomes.[1]
Materials:
-
Cells expressing a tandem fluorescent mCherry-EGFP-LC3 reporter
-
Glass-bottom dishes or coverslips
-
Desethyl-chloroquine
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Plate mCherry-EGFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treat cells with desethyl-chloroquine as described in Protocol 1.
-
-
Live-Cell Imaging or Fixed-Cell Staining:
-
For live-cell imaging, acquire images directly on a fluorescence microscope equipped with the appropriate filters for EGFP and mCherry.
-
For fixed-cell analysis, wash cells with PBS, fix with 4% paraformaldehyde, and mount on slides.
-
-
Image Acquisition and Analysis:
-
Capture images of multiple fields for each condition.
-
Quantify the number of yellow (mCherry and EGFP co-localized) and red (mCherry only) puncta per cell. An increase in the ratio of yellow to red puncta in treated cells compared to controls indicates an inhibition of autophagic flux.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
It is important to determine the cytotoxic effects of desethyl-chloroquine to ensure that the observed effects on autophagy are not due to cell death.
Materials:
-
96-well plates
-
Desethyl-chloroquine
-
MTT reagent
-
Solubilization buffer (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of autophagic flux inhibition by desethyl-chloroquine.
Experimental Workflow Diagram
Caption: General workflow for studying autophagic flux with desethyl-chloroquine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A method to measure cardiac autophagic flux in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Note and Protocol for Desethylchloroquine Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylchloroquine is the major active metabolite of chloroquine, an antimalarial drug.[1] Accurate quantification of Desethylchloroquine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed protocols for the extraction of Desethylchloroquine from various biological samples, including plasma, whole blood, dried blood spots (DBS), and urine, prior to analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The methods described are protein precipitation, solid-phase extraction (SPE), and supported liquid extraction (SLE).
Data Presentation: Performance of Sample Preparation Methods
The following table summarizes the quantitative data from various validated methods for Desethylchloroquine analysis. This allows for a comparative assessment of different sample preparation techniques across various biological matrices.
| Biological Matrix | Sample Preparation Method | Recovery (%) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Citation |
| Plasma | Supported Liquid Extraction (SLE) | Not Reported | 1.41 | <15 | <15 | [1][2] |
| Whole Blood | Solid-Phase Extraction (SPE) | Not Reported | 3.36 | <15 | <15 | [1][2] |
| Dried Blood Spots (DBS) | Protein Precipitation & SPE | Not Reported | 2.95 | <15 | <15 | [1][2] |
| Urine | Solid-Phase Extraction (SPE) | ≥80 | 2.5 | ≤6 | ≤6 | [3][4] |
| Plasma | Liquid-Liquid Extraction | 92.3 | 20 nM | Not Reported | Not Reported | [5] |
| Serum | Protein Precipitation | 103.3 | Not Reported | 16.2 | Not Reported | [6] |
Experimental Workflows
The following diagram illustrates a general experimental workflow for the sample preparation of Desethylchloroquine for LC-MS/MS analysis.
Caption: General workflow for Desethylchloroquine sample preparation.
Experimental Protocols
Protein Precipitation (PPT) for Plasma/Serum and Whole Blood Samples
This method is rapid and suitable for high-throughput analysis.[7][8]
Materials:
-
Biological sample (Plasma, Serum, or Whole Blood)
-
Acetonitrile (ACN), HPLC or LC-MS grade[7]
-
Internal Standard (IS) working solution (e.g., Desethylchloroquine-d4 in 50:50 ACN:water)[7]
-
1.5 mL polypropylene microcentrifuge tubes[7]
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Aliquot 50 µL of the biological sample into a 1.5 mL microcentrifuge tube.[7]
-
Add a specific volume of the internal standard working solution to the sample.[7]
-
Add 300 µL of ice-cold acetonitrile to the sample.[8]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[8]
-
Centrifuge the tubes at 14,500 x g for 10 minutes at room temperature to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.[7]
-
For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 100 µL of the mobile phase.[8]
Solid-Phase Extraction (SPE) for Urine Samples
SPE provides a cleaner extract by reducing matrix effects and improving sensitivity.[3][8][9]
Materials:
-
Urine sample
-
Internal Standard (IS) working solution
-
Elution solvent: 2% Ammonium Hydroxide in Methanol (98:2, v/v)[3][9]
-
Polymeric cation-exchange SPE cartridges[8]
Protocol:
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6) and the internal standard. Vortex briefly.[3][9]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[3][9]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[3][9]
-
Washing: Wash the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6) followed by 1 mL of methanol to remove interferences.[3][9]
-
Analyte Elution: Elute the analytes by passing 2 mL of the elution solvent (Methanol:Ammonium Hydroxide, 98:2) through the cartridge.[3][9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[3][9] Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[3][9]
Supported Liquid Extraction (SLE) for Plasma Samples
SLE is a high-throughput technique that removes proteins and phospholipids efficiently.[1][2]
Materials:
-
Plasma sample
-
Internal Standard (IS) working solution (e.g., Desethylchloroquine-d4)[1][2]
-
Elution solvent (e.g., Methyl tert-butyl ether)
-
96-well collection plate
Protocol:
-
Sample Preparation: Aliquot 100 µL of plasma into a 96-well plate.[1][2]
-
Add 350 µL of 0.5 M ammonium hydroxide containing the internal standard.[1][2]
-
Mix the plate on a plate mixer (e.g., 1000 rpm for 2 minutes).[1][2]
-
Extraction: Transfer 200 µL of the sample mixture to the SLE+ 96-well plate.[1][2]
-
Apply a vacuum of 3-4 inches Hg for 30 seconds to allow the sample to absorb onto the sorbent.[1]
-
Elute the analytes by adding the appropriate organic solvent and collecting the eluate in a clean 96-well collection plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[2]
Signaling Pathways and Logical Relationships
The metabolism of Chloroquine to Desethylchloroquine is a key biological pathway relevant to its analysis.
Caption: Metabolic pathway of Chloroquine to Desethylchloroquine.
References
- 1. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. unitedchem.com [unitedchem.com]
- 4. unitedchem.com [unitedchem.com]
- 5. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Analytical Standards for Desethylchloroquine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Desethylchloroquine (DCQ), a principal active metabolite of Chloroquine and a metabolite of Hydroxychloroquine.[1][2] The following sections offer comprehensive methodologies for sample preparation and analysis in various biological matrices, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
I. Overview of Analytical Methodologies
The quantification of Desethylchloroquine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[3] Several analytical techniques have been developed and validated for the determination of DCQ in biological samples such as plasma, whole blood, dried blood spots (DBS), and urine.[4][5][6][7] The most common methods are HPLC-UV and LC-MS/MS, with the latter offering higher sensitivity and selectivity.[7]
II. Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated analytical methods for Desethylchloroquine.
Table 1: Performance of LC-MS/MS Methods for Desethylchloroquine Quantification
| Biological Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) | Citation |
| Human Plasma | 0.4 - 1,000 | 0.4 | < 15 | < 15 | 89.34 - 108.42 | [8] |
| Whole Blood | 3.36 - 1,220 | 3.36 | < 15 | < 15 | Not Reported | [4] |
| Dried Blood Spots (DBS) | 2.95 - 1,552 | 2.95 | < 15 | < 15 | Not Reported | [4] |
| Urine | 1 - 100 | Not Reported | ≤ 6 | Not Reported | ≥ 80 | [9] |
Table 2: Performance of HPLC-UV/Fluorescence Methods for Desethylchloroquine Quantification
| Biological Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LOQ) (ng/mL) | Detection Method | Citation |
| Whole Blood & DBS | 25 - Not Specified | 25 (Whole Blood), 50 (DBS) | UV at 256 nm | [10] |
| Plasma, Blood, Urine | Not Specified | ~2.9 (10 nmol/l) | UV at 254 or 340 nm | [6] |
| Plasma, Blood, Urine | Not Specified | ~0.15 (0.5 nmol/l) | Fluorescence | [6] |
| Whole Blood | 50 - 4,000 | 50 | Fluorescence | [11] |
| Blood | 3 - 3,000 | 3 | Fluorescence | [12] |
III. Experimental Protocols
A. LC-MS/MS Method for Quantification of Desethylchloroquine in Human Plasma
This protocol is based on a highly selective and sensitive LC-MS/MS method.[8]
1. Materials and Reagents:
-
Desethylchloroquine analytical standard[1]
-
Desethylchloroquine-D4 (internal standard)[4]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Desethylchloroquine and its internal standard (IS), Desethylchloroquine-D4, in a 50:50 (v/v) mixture of acetonitrile and water containing 0.5% formic acid.[4] Store at -80°C.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with acetonitrile-water (50:50, v/v).[4]
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples. The final volume of the working solution should be less than 5% of the total sample volume.[4]
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add a mixture of methyl t-butyl ether and isooctane (90:10, v/v) with the pH adjusted to 12 using ammonium hydroxide for extraction.[8]
-
Vortex mix for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: Agilent or equivalent
-
Column: Synergi® 2.5µm polar RP (150 x 4.6 mm I.D.)[8]
-
Mobile Phase: 0.3% formic acid in water / acetonitrile (70:30, v/v)[8]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Collision Energy: 29 V for all compounds[4]
Experimental Workflow for LC-MS/MS Analysis of Desethylchloroquine in Plasma
Caption: Workflow for LC-MS/MS quantification of Desethylchloroquine in plasma.
B. HPLC-UV Method for Quantification of Desethylchloroquine in Whole Blood
This protocol is based on a validated HPLC-UV method for the determination of chloroquine and desethylchloroquine in whole blood and dried blood spots.[10]
1. Materials and Reagents:
-
Desethylchloroquine analytical standard[13]
-
Quinine (internal standard)
-
Hexane (HPLC grade)
-
Tert-butyl methyl ether (HPLC grade)
-
Diethylamine (analytical grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Whole blood (blank)
2. Preparation of Solutions:
-
Stock Solutions: Prepare stock solutions of Desethylchloroquine and quinine in methanol.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with methanol.
-
Calibration Standards and QC Samples: Spike blank whole blood with the appropriate working solutions.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 150 µL of whole blood sample, add the internal standard solution.
-
Add extraction solvent (hexane and tert-butyl methyl ether, 1:1, v/v).[10]
-
Vortex mix for 2 minutes.
-
Centrifuge at 3000 rpm for 15 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
4. HPLC-UV Conditions:
-
HPLC System: Agilent or equivalent with UV detector
-
Column: Reversed-phase C18 column[10]
-
Mobile Phase: A mixture of 1% diethylamine, acetonitrile, and methanol (20:55:25, v:v:v)[10]
-
Flow Rate: 1.0 mL/min[10]
-
Injection Volume: 50 µL
-
Detection Wavelength: 256 nm[10]
-
Retention Times: Quinine (IS) ~4.5 min, Desethylchloroquine ~5.7 min[10]
Experimental Workflow for HPLC-UV Analysis of Desethylchloroquine in Whole Blood
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sensitive method for the determination of chloroquine and its metabolite desethyl-chloroquine in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. unitedchem.com [unitedchem.com]
- 10. HPLC with ultraviolet detection for the determination of chloroquine and desethylchloroquine in whole blood and finger-prick capillary blood dried on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Sensitive and Optimized HPLC-FLD Method for the Simultaneous Quantification of Hydroxychloroquine and Its Two Metabolites in Blood of Systemic Lupus Erythematosus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Desethyl Chloroquine | TRC-D288735-2.5MG | LGC Standards [lgcstandards.com]
Application Notes and Protocols for Desethylchloroquine in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylchloroquine (DCQ) is the major and pharmacologically active metabolite of chloroquine (CQ), a drug historically used for the treatment and prophylaxis of malaria and certain autoimmune diseases. The pharmacokinetic profile of desethylchloroquine is of significant interest as its concentration and persistence in the body contribute to both the therapeutic efficacy and potential toxicity of chloroquine. Understanding the formation, distribution, and elimination of this metabolite is crucial for optimizing dosing regimens and ensuring patient safety. These application notes provide a summary of the pharmacokinetic parameters of desethylchloroquine and detailed protocols for its quantification in biological matrices.
Pharmacokinetic Profile of Desethylchloroquine
Chloroquine is rapidly metabolized in the liver to desethylchloroquine.[1][2] This metabolic conversion is primarily catalyzed by cytochrome P450 enzymes, with CYP2C8, CYP3A4, and to a lesser extent, CYP2D6 being the main isoforms involved.[2][3][4] Desethylchloroquine concentrations in plasma can reach up to 40% of the parent drug concentration and both compounds exhibit long elimination half-lives, often ranging from 20 to 60 days.[1] This prolonged presence can be detected in urine months after a single dose.[1]
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for chloroquine and desethylchloroquine from various studies. These values can vary significantly based on the study population, dosage, and analytical methodology.
| Parameter | Chloroquine (CQ) | Desethylchloroquine (DCQ) | Study Population & Conditions | Reference |
| Cmax (µg/L) | 363.8 (mean) | 114.8 (mean) | Healthy African adults, 600 mg oral dose | [5] |
| 1547 (median) | - | Thai patients with P. vivax malaria, 1500 mg over 3 days | [6] | |
| Tmax (hours) | 5.1 ± 2.8 (mean ± SD) | 7.4 ± 1.5 (mean ± SD) | Healthy African adults, 600 mg oral dose | [5] |
| AUC₀-∞ (µg·h/L) | 47,892 | 41,584 | Nonpregnant women | [7][8] |
| 35,750 | 23,073 | Pregnant women | [7][8] | |
| AUC(0,28d) (µg·h/L) | 281 (median) | 170 (median) | Thai patients with P. vivax malaria | [6] |
| 122 (median) | 77 (median) | Healthy Thai subjects | [6] | |
| Half-life (t½) | 190 ± 27.7 hours (mean ± SD) | - | Healthy African adults, 600 mg oral dose | [5] |
| 20 to 60 days | 20 to 60 days | General human studies | [1] |
Experimental Protocols
Accurate quantification of desethylchloroquine and chloroquine in biological samples is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.[9][10] LC-MS/MS methods are generally preferred for their higher sensitivity and selectivity.[11]
Protocol 1: Quantification of Desethylchloroquine and Chloroquine in Human Plasma by LC-MS/MS
This protocol describes a general method for the simultaneous determination of chloroquine and desethylchloroquine in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard solution.
-
Add 300 µL of acetonitrile (or methanol) to precipitate proteins.[12][13]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is commonly used.[14]
-
Mobile Phase A: 0.1% Formic acid in water.[14]
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[14]
-
Flow Rate: 0.5 mL/min.[14]
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[15]
-
MRM Transitions:
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.
Protocol 2: Quantification of Desethylchloroquine and Chloroquine in Whole Blood by HPLC with UV or Fluorescence Detection
This protocol provides a general method using HPLC, which is a robust and widely available technique.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 150 µL of a whole blood sample, add an internal standard (e.g., quinine).[17]
-
Add 150 µL of a basifying agent (e.g., 1M NaOH) and vortex.
-
Add 3 mL of an extraction solvent mixture (e.g., hexane and tert-butyl methyl ether, 1:1, v/v).[17]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: An isocratic or gradient HPLC system.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[18]
-
Mobile Phase: A mixture of 1% diethylamine, acetonitrile, and methanol (e.g., 20:55:25, v/v/v).[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Detection:
-
Injection Volume: 50 µL.
-
Column Temperature: Ambient.
Visualizations
Metabolic Pathway of Chloroquine
Caption: Metabolic conversion of Chloroquine to its primary metabolites.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of Desethylchloroquine by LC-MS/MS.
References
- 1. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [iris.who.int]
- 6. The pharmacokinetics of chloroquine in healthy Thai subjects and patients with Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Chloroquine and Monodesethylchloroquine in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of chloroquine and monodesethylchloroquine in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloroquine and desethylchloroquine in plasma, serum, and whole blood: problems in assay and handling of samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phenomenex.com [phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. HPLC with ultraviolet detection for the determination of chloroquine and desethylchloroquine in whole blood and finger-prick capillary blood dried on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Sensitive and Optimized HPLC-FLD Method for the Simultaneous Quantification of Hydroxychloroquine and Its Two Metabolites in Blood of Systemic Lupus Erythematosus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Thin-Layer Chromatography for the Quantitative Analysis of Desethylchloroquine
Introduction
Desethylchloroquine (DCQ) is the major metabolite of Chloroquine (CQ), a widely used antimalarial drug. The monitoring of both CQ and its active metabolite, DCQ, in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in assessing patient compliance. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to more complex chromatographic techniques for the quantitative analysis of these compounds. This application note details a validated HPTLC method for the simultaneous determination of Chloroquine and Desethylchloroquine in biological matrices.
Principle
This method utilizes the principles of adsorption chromatography on a high-performance silica gel stationary phase. The separation of Chloroquine and Desethylchloroquine is achieved using a specific mobile phase composition. Quantification is performed via densitometric scanning of the fluorescent signals of the separated compounds.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the HPTLC method for the analysis of Chloroquine and Desethylchloroquine.
| Parameter | Chloroquine (CQ) | Desethylchloroquine (DCQ) | Reference |
| Mobile Phase | Toluene/Diethylamine (9:1, v/v) | Toluene/Diethylamine (9:1, v/v) | [1][2] |
| Stationary Phase | HPTLC Silica Gel Plates | HPTLC Silica Gel Plates | [1][2] |
| Detection Limit | 0.01 µmol/L | 0.01 µmol/L | [1][2] |
| Extraction Efficiency | 76 ± 7% | 76 ± 7% | [1][2] |
| Quantification | Scanning of Fluorescent Signals | Scanning of Fluorescent Signals | [1][2] |
Experimental Protocol
This protocol outlines the step-by-step procedure for the extraction and HPTLC analysis of Chloroquine and Desethylchloroquine from biological samples.[1][2]
1. Materials and Reagents
-
HPTLC silica gel plates (e.g., 20x10 cm)
-
Toluene (analytical grade)
-
Diethylamine (analytical grade)
-
Heptane (analytical grade)
-
Sodium Hydroxide (NaOH) solution (e.g., 1M)
-
Chloroquine and Desethylchloroquine reference standards
-
Biological matrix (plasma, erythrocytes, or urine)
-
Standard laboratory glassware and equipment (pipettes, volumetric flasks, centrifuge tubes)
-
HPTLC development chamber
-
HPTLC plate scanner (with fluorescence detection)
2. Standard Solution Preparation
-
Prepare stock solutions of Chloroquine and Desethylchloroquine in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations to create a calibration curve.
3. Sample Preparation (Extraction)
-
To 1 mL of the biological sample (plasma, erythrocytes, or urine), add a specific volume of NaOH solution to make the sample alkaline.
-
Add 5 mL of heptane to the alkalinized sample.
-
Vortex the mixture vigorously for 1 minute to facilitate the extraction of the analytes into the organic phase.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (heptane) to a clean tube.
-
Evaporate the heptane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol).
4. Chromatographic Development
-
Mobile Phase Preparation: Prepare the mobile phase by mixing toluene and diethylamine in a 9:1 (v/v) ratio.[1][2]
-
Chamber Saturation: Pour the mobile phase into the HPTLC development chamber and allow it to saturate for at least 20 minutes to ensure a uniform solvent vapor environment.
-
Sample Application: Apply the reconstituted sample extracts and standard solutions as bands onto the HPTLC plate using a suitable applicator.
-
Development: Place the HPTLC plate in the saturated development chamber and allow the mobile phase to ascend up the plate until it reaches the desired solvent front.
-
Drying: Remove the plate from the chamber and dry it completely in a fume hood or with a stream of warm air.
5. Densitometric Analysis
-
Place the dried HPTLC plate into the plate scanner.
-
Scan the plate using fluorescence detection at the appropriate excitation and emission wavelengths for Chloroquine and Desethylchloroquine.
-
Record the peak areas of the separated bands corresponding to the analytes.
6. Quantification
-
Construct a calibration curve by plotting the peak areas of the standard solutions against their corresponding concentrations.
-
Determine the concentrations of Chloroquine and Desethylchloroquine in the unknown samples by interpolating their peak areas on the calibration curve.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPTLC analysis of Desethylchloroquine.
References
- 1. Quantitative determination of chloroquine and desethylchloroquine in biological fluids by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of chloroquine and desethylchloroquine in biological fluids by high performance thin layer chromatography. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Desethylchloroquine Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of desethylchloroquine in biological samples. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological matrices for desethylchloroquine stability studies?
A1: The most common biological matrices for studying desethylchloroquine stability are whole blood, plasma, and dried blood spots (DBS).[1][2] Desethylchloroquine, the major active metabolite of chloroquine, is known to bind to platelets, erythrocytes, thrombocytes, and granulocytes, leading to higher concentrations in whole blood compared to plasma.[2][3]
Q2: What are the recommended storage conditions for ensuring the long-term stability of desethylchloroquine in biological samples?
A2: For long-term storage, it is recommended to keep biological samples at -80°C.[1][2][4] Studies have shown that desethylchloroquine in whole blood and plasma is stable for at least 3.1 and 1.2 years, respectively, when stored at -80°C.[1] In dried blood spots (DBS), desethylchloroquine is stable for at least 1.2 years at ambient temperature when stored with a desiccant.[1]
Q3: How many freeze-thaw cycles can samples containing desethylchloroquine undergo without significant degradation?
A3: Desethylchloroquine in whole blood, plasma, and DBS has been shown to be stable for at least five freeze-thaw cycles when frozen at -80°C and thawed at room temperature.[1][2]
Q4: What is the short-term stability of desethylchloroquine at room temperature and refrigerated conditions?
A4: Short-term stability studies have been conducted at room temperature (22°C) and at 4°C.[1][2] While specific degradation percentages for desethylchloroquine alone are not detailed in the provided results, the parent drug chloroquine and desethylchloroquine are generally considered stable under these conditions for up to 48 hours.[3] Post-extraction reconstituted samples are stable for at least 34 hours (whole blood), 48 hours (DBS), and 74 hours (plasma) at 4°C.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of desethylchloroquine from plasma samples. | Inconsistent sample processing, leading to cell lysis and analyte redistribution. Chloroquine and its metabolites concentrate in blood cells.[3] | Standardize the centrifugation speed and duration for all plasma separation procedures. A centrifugal force of 500 g is suggested to achieve stable plasma concentrations.[5] Visually inspect plasma for any reddish tint (hemolysis) before extraction. |
| High variability in desethylchloroquine concentrations between replicate analyses. | Incomplete protein precipitation or inefficient extraction. | Ensure thorough mixing and vortexing during the protein precipitation step. Optimize the extraction solvent and pH to improve recovery. Liquid-liquid extraction or solid-phase extraction (SPE) are common methods.[6][7] |
| Degradation of desethylchloroquine in processed samples awaiting injection. | Prolonged storage in the autosampler at ambient temperature. | Store reconstituted samples at 4°C in the autosampler.[1] Analyze samples within the established stability window (e.g., up to 74 hours for plasma extracts).[1] |
| Carryover observed in blank samples following high concentration samples. | Insufficient cleaning of the analytical column and system. | Implement a robust column washout gradient in the LC-MS/MS method to flush out strongly retained compounds.[1][2] Injecting several blank samples after high-concentration samples can help mitigate this. A signal >20% of the lower limit of quantification (LLOQ) in a blank may indicate carryover.[1][2] |
Stability Data Summary
The following tables summarize the stability of desethylchloroquine in various biological matrices under different conditions.
Table 1: Long-Term Stability of Desethylchloroquine at -80°C
| Biological Matrix | Storage Duration | Analyte Stability | Reference |
| Whole Blood | At least 3.1 years | Stable | [1] |
| Plasma | At least 1.2 years | Stable | [1] |
| Dried Blood Spots (DBS) | At least 1.2 years (at ambient temp. with desiccant) | Stable | [1] |
Table 2: Freeze-Thaw Stability of Desethylchloroquine
| Biological Matrix | Number of Cycles | Storage Temperature | Analyte Stability | Reference |
| Whole Blood | 5 | -80°C | Stable | [1][2] |
| Plasma | 5 | -80°C | Stable | [1][2] |
| Dried Blood Spots (DBS) | 5 | -80°C | Stable | [1][2] |
Table 3: Short-Term Stability of Processed Desethylchloroquine Samples
| Biological Matrix | Storage Condition | Storage Duration | Analyte Stability | Reference |
| Reconstituted Whole Blood Extract | 4°C (Autosampler) | At least 34 hours | Stable | [1] |
| Reconstituted Plasma Extract | 4°C (Autosampler) | At least 74 hours | Stable | [1] |
| Reconstituted DBS Extract | 4°C (Autosampler) | At least 48 hours | Stable | [1] |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
This protocol outlines the procedure to evaluate the stability of desethylchloroquine in a biological matrix after repeated freeze-thaw cycles.
-
Preparation of Quality Control (QC) Samples:
-
Spike blank biological matrix (e.g., whole blood, plasma) with low and high concentrations of desethylchloroquine.
-
Aliquot the QC samples into separate vials.
-
-
Freeze-Thaw Cycling:
-
Sample Analysis:
-
After the final thaw, process the cycled QC samples along with a set of freshly prepared calibration standards and control QC samples (that have not undergone freeze-thaw cycles).
-
Quantify the desethylchloroquine concentration using a validated analytical method, such as LC-MS/MS.
-
-
Evaluation:
-
Compare the mean concentration of the freeze-thaw samples to the mean concentration of the control QC samples. The deviation should typically be within ±15%.
-
Protocol 2: Short-Term (Bench-Top) Stability Assessment
This protocol is designed to assess the stability of desethylchloroquine in a biological matrix at room temperature, simulating the conditions during sample processing.
-
Preparation of QC Samples:
-
Prepare low and high concentration QC samples by spiking a blank biological matrix with desethylchloroquine.
-
-
Bench-Top Incubation:
-
Place the QC samples on the laboratory bench at room temperature (approximately 22°C).
-
-
Time-Point Analysis:
-
Sample Analysis:
-
Analyze the processed samples against a freshly prepared calibration curve.
-
-
Evaluation:
-
Compare the measured concentrations at each time point to the nominal (initial) concentrations to determine the percentage of degradation. Stability is generally accepted if the deviation is within ±15%.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chloroquine and desethylchloroquine in plasma, serum, and whole blood: problems in assay and handling of samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of chloroquine and desethylchloroquine in biological fluids by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. unitedchem.com [unitedchem.com]
improving sensitivity for Desethyl chloroquine detection
Welcome to the technical support center for the sensitive detection of Desethylchloroquine (DCQ). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of this primary metabolite of Chloroquine (CQ).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the experimental process for Desethylchloroquine detection.
Q1: I am observing high background noise or matrix effects in my LC-MS/MS analysis. How can I improve my signal-to-noise ratio?
A1: High background noise and matrix effects are common challenges in bioanalysis that can significantly impact sensitivity and accuracy.[1][2] Here are several strategies to mitigate these issues:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is a powerful technique to remove interfering substances from the sample matrix.[3] A well-chosen SPE sorbent can selectively retain the analyte while washing away matrix components. For polar compounds like DCQ, a polymeric cation-exchange SPE sorbent can be effective.[4]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to clean up samples. However, it can be more labor-intensive.[1]
-
Protein Precipitation: While a simpler method, protein precipitation is often less clean than SPE or LLE and may leave residual matrix components.[1]
-
-
Chromatographic Separation:
-
Gradient Elution: Employ a well-optimized gradient elution to separate DCQ from co-eluting matrix components. A slow washout gradient at the end of each run can help prevent the accumulation of strongly retained compounds on the column.[1][2]
-
Column Chemistry: The choice of HPLC column is critical. A pentafluorophenyl (PFP) or similar phase can offer different selectivity compared to standard C18 columns and may improve separation from interferences.
-
-
Mass Spectrometry Parameters:
-
Scheduled MRM (Multiple Reaction Monitoring): If your instrument supports it, use a scheduled MRM to monitor for the specific mass transition of DCQ only during its expected retention time window. This reduces the duty cycle and can improve sensitivity.
-
Source Optimization: Ensure that the ion source parameters (e.g., temperature, gas flows, ion spray voltage) are optimized for DCQ to maximize ionization efficiency and minimize noise.[2]
-
Q2: My recovery of Desethylchloroquine is low and inconsistent. What are the potential causes and solutions?
A2: Low and variable recovery can stem from several factors during sample preparation and extraction. Consider the following:
-
Extraction Efficiency:
-
pH Adjustment: The extraction efficiency of DCQ is pH-dependent. Ensure the pH of your sample is optimized for the chosen extraction method (LLE or SPE) to ensure DCQ is in the proper ionization state for efficient partitioning or retention.
-
Solvent Selection: For LLE, the choice of organic solvent is crucial. For SPE, ensure the conditioning, loading, washing, and elution solvents are appropriate for the sorbent and analyte.
-
-
Analyte Stability: DCQ is generally stable, but degradation can occur under harsh conditions.[2] Avoid prolonged exposure to extreme pH or high temperatures during sample processing.
-
Internal Standard (IS) Use: A stable isotope-labeled internal standard (SIL-IS), such as Desethylchloroquine-D4, is highly recommended.[1][2] A SIL-IS will behave nearly identically to the analyte during extraction and ionization, effectively compensating for variability and improving accuracy and precision.[5]
Q3: I am experiencing carryover in my LC-MS/MS system, affecting the accuracy of my low-concentration samples.
A3: Carryover is a common issue, especially with compounds that can adhere to surfaces in the autosampler and LC system. Here are some effective strategies to minimize it:
-
Wash Solvents: Use a strong wash solvent in the autosampler wash routine. For DCQ, a wash solution containing a high percentage of organic solvent, possibly with an acid or base modifier, can be effective. The addition of ethylene glycol to the reconstitution solution and using a basic washing solution have been shown to significantly reduce carryover.[6]
-
Injection Volume: Reducing the injection volume can sometimes help, although this may compromise sensitivity.[1]
-
Gradient and Column Wash: As mentioned previously, a thorough column wash at the end of each run is crucial. A repetitive fast washing gradient program can also be effective.[6]
-
Hardware Considerations: Check for and clean any potential sources of carryover in the injection port, needle, and transfer lines.
Q4: What is the most sensitive method for detecting very low concentrations of Desethylchloroquine?
A4: For achieving the highest sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2] Its high selectivity and low detection limits make it ideal for pharmacokinetic studies where analyte concentrations can be very low. Fluorescence detection coupled with HPLC can also be very sensitive, sometimes reaching sub-nanomolar levels.[7][8]
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for Desethylchloroquine using various analytical methods and biological matrices.
Table 1: LC-MS/MS Detection Limits for Desethylchloroquine
| Biological Matrix | Lower Limit of Quantification (LLOQ) | Internal Standard | Reference |
| Plasma | 0.5 ng/mL | Labeled Isotope | [6] |
| Whole Blood | 2.95 ng/mL | Desethylchloroquine-D4 | [1][3] |
| Dried Blood Spots (DBS) | 2.95 ng/mL | Desethylchloroquine-D4 | [1][3] |
| Urine | 1 ng/mL (Calibration Curve Start) | - | [4] |
Table 2: HPLC-Based Detection Limits for Desethylchloroquine
| Detection Method | Biological Matrix | Limit of Detection (LOD) / Quantification (LOQ) | Reference |
| Fluorescence | Plasma, Blood, Urine | 0.5 nmol/L (LOD) | [7] |
| Fluorescence (CE-LIF) | Plasma | 0.5 ng/mL (LOD) | [8] |
| UV (254 or 340 nm) | Plasma, Blood, Urine | 10 nmol/L (LOD) | [7] |
| UV | Plasma | 10 ng/mL (LOD) | [9] |
| HPTLC-Fluorescence | Plasma, Erythrocytes, Urine | 0.01 µmol/L (LOD) | [10] |
Detailed Experimental Protocols
This section provides a generalized, detailed methodology for the sensitive detection of Desethylchloroquine in human plasma using LC-MS/MS, based on common practices found in the literature.[1][2][6]
Protocol: Quantification of Desethylchloroquine in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
Desethylchloroquine and Desethylchloroquine-D4 (Internal Standard) reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium hydroxide
-
Human plasma (blank)
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions (e.g., 1 mg/mL) of Desethylchloroquine and Desethylchloroquine-D4 in a suitable solvent like methanol or an acetonitrile/water mixture.[1]
-
Perform serial dilutions to create working solutions for calibration standards and quality controls (QCs).
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of a precipitation solvent (e.g., methanol or acetonitrile) containing the internal standard (Desethylchloroquine-D4).
-
Vortex the mixture vigorously for approximately 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A UHPLC system is recommended for better resolution and shorter run times.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, < 3 µm particle size) is commonly used.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Gradient: A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then include a high-organic wash step before re-equilibrating.
-
Flow Rate: Typically 0.4-0.7 mL/min.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MS/MS Transitions:
-
Source Parameters: Optimize ion spray voltage, temperature, and gas flows for maximum signal intensity for Desethylchloroquine.
5. Data Analysis:
-
Integrate the peak areas for Desethylchloroquine and its internal standard.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Desethylchloroquine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate key workflows and concepts in Desethylchloroquine detection.
Caption: General experimental workflow for Desethylchloroquine quantification.
Caption: Troubleshooting logic for common sensitivity issues.
References
- 1. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. unitedchem.com [unitedchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive method for the determination of chloroquine and its metabolite desethyl-chloroquine in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. An improved high-performance liquid chromatographic determination of chloroquine and its major metabolite, desethylchloroquine, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of chloroquine and desethylchloroquine in biological fluids by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Desethylchloroquine (DCQ) Quantification
Welcome to the technical support center for Desethylchloroquine (DCQ) quantification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the bioanalysis of this key chloroquine metabolite. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for DCQ quantification?
A1: The most prevalent and sensitive methods for DCQ quantification in biological matrices are Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] High-Performance Thin-Layer Chromatography (HPTLC) with fluorescence detection has also been described as a viable, simpler alternative.[6][7]
Q2: Why is the quantification of DCQ challenging?
A2: Several factors contribute to the challenges in DCQ quantification:
-
Low Concentrations: As a metabolite, DCQ is often present at lower concentrations than its parent drug, chloroquine (CQ).[1]
-
Structural Similarity to Chloroquine: The close structural similarity between DCQ and CQ necessitates robust chromatographic separation to prevent analytical interference.[1][2]
-
Matrix Effects: Biological samples (e.g., plasma, whole blood) contain endogenous components that can interfere with the ionization of DCQ in LC-MS/MS, leading to ion suppression or enhancement and affecting accuracy.[1][3]
-
Sample Preparation Complexity: Efficiently extracting DCQ from complex biological matrices while minimizing interferences is a critical and often challenging step.[1][8]
Q3: What are the typical biological matrices used for DCQ quantification?
A3: DCQ is commonly quantified in various biological matrices, including plasma, whole blood, dried blood spots (DBS), and urine.[1][6][7][9] The choice of matrix often depends on the specific objectives of the clinical or preclinical study.
Q4: How stable is DCQ in biological samples?
A4: Desethylchloroquine has demonstrated high stability in whole blood, plasma, and dried blood spots under various storage conditions, including long-term storage at -80°C and multiple freeze-thaw cycles.[1] However, it is crucial to perform stability assessments as part of method validation to ensure data integrity, as factors like temperature, light, and pH can potentially affect analyte stability.[10]
Troubleshooting Guide
Issue 1: Poor Sensitivity or Low Signal Intensity for DCQ
Q: I am observing a weak signal for DCQ, close to the limit of detection. How can I improve the sensitivity of my assay?
A: Low sensitivity can stem from several factors. Here's a step-by-step troubleshooting approach:
-
Optimize Mass Spectrometry Parameters:
-
Enhance Sample Preparation:
-
Increase Sample Volume: If feasible, increasing the initial sample volume can lead to a higher concentration of the extracted analyte.[11]
-
Improve Extraction Recovery: Evaluate your extraction method. While protein precipitation is simple, it may result in lower recovery and significant matrix effects.[1] Consider switching to more efficient techniques like solid-phase extraction (SPE) or supported liquid extraction (SLE), which can provide cleaner extracts and better recovery.[1][8][9]
-
-
Adjust Chromatographic Conditions:
Issue 2: Poor Chromatographic Peak Shape or Resolution
Q: My chromatogram shows tailing peaks for DCQ, or it is not well-separated from the chloroquine peak. What can I do to improve the chromatography?
A: Achieving good peak shape and resolution is critical for accurate quantification.
-
Column Selection:
-
Mobile Phase Optimization:
-
Flow Rate:
-
Optimizing the flow rate can improve peak shape and resolution.
-
Issue 3: High Variability in Results and Poor Reproducibility
Q: I am seeing significant variation in my QC sample results between different analytical runs. What could be the cause?
A: High variability is often linked to matrix effects or inconsistencies in sample processing.
-
Investigate Matrix Effects:
-
Matrix effects, where co-eluting endogenous compounds suppress or enhance the DCQ signal, are a common cause of variability.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard for DCQ (e.g., desethylchloroquine-D4) is highly recommended.[1][2] SIL-IS co-elutes with the analyte and experiences similar matrix effects, effectively compensating for signal variations.[1][12]
-
Improve Sample Cleanup: As mentioned earlier, more rigorous extraction methods like SPE or SLE can remove interfering matrix components.[8][9]
-
-
Standardize Sample Preparation:
Issue 4: Sample Carryover
Q: I am observing a DCQ signal in my blank samples, especially after injecting a high-concentration sample. How can I minimize carryover?
A: Carryover can lead to inaccurate quantification of low-concentration samples.
-
Optimize Wash Steps:
-
Injection Order:
-
If possible, avoid injecting a low-concentration sample immediately after a high-concentration one.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methods for DCQ quantification.
Table 1: Sample Preparation and Recovery of Desethylchloroquine
| Biological Matrix | Extraction Method | Recovery (%) | Reference |
| Whole Blood | Solid-Phase Extraction (SPE) | 93 - 102 | [1] |
| Plasma | Supported Liquid Extraction (SLE) | 69 - 80 | [1] |
| Dried Blood Spot (DBS) | Protein Precipitation | 56 - 64 | [1] |
| Plasma | Liquid-Liquid Extraction (LLE) | 92.3 | [13] |
| Plasma | Protein Precipitation (Methanol) | 73.7 - 79.0 | [5] |
| Urine | Solid-Phase Extraction (SPE) | ≥ 80 | [9] |
| Serum | Protein Precipitation & Filtration | 103.3 | [14] |
Table 2: Lower Limits of Quantification (LLOQ) for Desethylchloroquine
| Biological Matrix | LLOQ (ng/mL) | Analytical Method | Reference |
| Whole Blood | 3.36 | LC-MS/MS | [1] |
| Plasma | 1.41 | LC-MS/MS | [1] |
| Dried Blood Spot (DBS) | 2.95 | LC-MS/MS | [1] |
| Plasma | 0.5 | LC-MS/MS | [3][5] |
| Plasma | 0.4 | LC-MS/MS | [4] |
Experimental Protocols & Methodologies
Detailed Methodology: LC-MS/MS Quantification of DCQ in Human Plasma
This protocol is a summarized example based on established methods.[1][2]
1. Sample Preparation (Supported Liquid Extraction - SLE):
-
To 100 µL of plasma in a 96-well plate, add 350 µL of 0.5 M ammonium hydroxide containing the stable isotope-labeled internal standard (desethylchloroquine-D4).[1]
-
Mix and centrifuge the plate.
-
Transfer 200 µL of the sample to a 96-well SLE+ plate.
-
Apply a brief vacuum to load the sample onto the sorbent.
-
Elute the analytes with an appropriate organic solvent (e.g., dichloromethane).
-
Evaporate the eluent to dryness under nitrogen.
-
Reconstitute the dried extract in the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 or similar column.
-
Mobile Phase: A gradient of an aqueous solution with an acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[2][9]
-
MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
Visualizations
Caption: A generalized experimental workflow for the quantification of Desethylchloroquine.
Caption: Troubleshooting logic for addressing high variability in DCQ quantification.
References
- 1. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. funaab.edu.ng [funaab.edu.ng]
- 6. Quantitative determination of chloroquine and desethylchloroquine in biological fluids by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of chloroquine and desethylchloroquine in biological fluids by high performance thin layer chromatography. | Semantic Scholar [semanticscholar.org]
- 8. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Optimizing HPLC Separation of Chloroquine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of chloroquine and its metabolites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of chloroquine and its metabolites, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram shows significant peak tailing for chloroquine and its metabolites. What are the likely causes and how can I resolve this?
Answer: Peak tailing is a common issue when analyzing basic compounds like chloroquine. It is often caused by secondary interactions between the analytes and the stationary phase. Here are the primary causes and troubleshooting steps:
-
Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic amine groups of chloroquine and its metabolites, leading to tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of the analytes and the stationary phase.[3][4]
-
Solution: Adjust the mobile phase pH. For reversed-phase chromatography, a low pH (around 3-4) will ensure that the amine groups are protonated, which can improve peak shape.[1] Conversely, operating at a high pH (e.g., pH 9.5-11) can also be effective, as it suppresses the ionization of silanol groups.[5] However, ensure your column is stable at high pH.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[4][6]
-
Solution: Reduce the sample concentration or injection volume.[4]
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
Question: I am observing peak fronting. What could be the cause?
Answer: Peak fronting is less common than tailing for basic compounds but can occur under certain conditions:
-
Sample Overload: This is a primary cause of peak fronting.
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread and front.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If this is not feasible, inject the smallest possible volume.
-
-
Channeling in the Column: A void or channel in the column packing can lead to distorted peak shapes.
-
Solution: This usually indicates a damaged column that needs to be replaced.
-
Issue 2: Poor Resolution and Co-elution
Question: I am unable to achieve baseline separation between chloroquine and its primary metabolite, desethylchloroquine. How can I improve the resolution?
Answer: Achieving adequate resolution between structurally similar compounds like chloroquine and desethylchloroquine requires careful optimization of chromatographic conditions.
-
Optimize Mobile Phase Composition:
-
Organic Solvent: The type and proportion of the organic solvent (acetonitrile or methanol) can significantly impact selectivity.[9] Acetonitrile often provides better peak shapes and different selectivity compared to methanol.[9] Experiment with different ratios of your organic solvent to the aqueous phase.
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient elution program can be employed.[1][10] A shallow gradient can help to separate closely eluting peaks.
-
-
Adjust Mobile Phase pH: As with peak shape, pH can alter the retention and selectivity of ionizable compounds.[3] Small adjustments to the pH can change the relative retention of chloroquine and its metabolites.
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry.
-
Phenyl Columns: These can offer different selectivity for aromatic compounds like chloroquine compared to standard C18 columns.[11]
-
Different C18 Chemistries: Not all C18 columns are the same. A column with a different bonding density or end-capping may provide the necessary selectivity.
-
-
Temperature Control: Adjusting the column temperature can influence selectivity. Lower temperatures generally increase retention and may improve resolution, while higher temperatures can improve efficiency but may decrease resolution if selectivity is reduced.[12]
Issue 3: Irreproducible Retention Times
Question: The retention times for my analytes are drifting or are inconsistent between runs. What should I check?
Answer: Fluctuating retention times can compromise the reliability of your assay. The following factors are common causes:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time variability.
-
Solution: Ensure accurate and consistent preparation of the mobile phase, including the buffer concentration and pH.[8] It is recommended to prepare fresh mobile phase daily.
-
-
Column Equilibration: Insufficient column equilibration before starting a run or between injections can lead to drifting retention times.
-
Solution: Ensure the column is fully equilibrated with the mobile phase. This is particularly important for gradient methods, where a sufficient re-equilibration step is necessary.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.[13]
-
Solution: Regularly maintain the HPLC pump. Check for leaks and ensure the pump is delivering a stable flow rate.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for separating chloroquine and its metabolites?
A1: A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate or formate buffer at pH 3-4) and an organic solvent like acetonitrile or methanol.[1][14] An isocratic elution can be attempted first, and if resolution is insufficient, a gradient can be implemented.[1][9] The addition of an amine modifier like triethylamine can help to improve peak shape.[1][2]
Q2: What sample preparation methods are recommended for analyzing chloroquine in biological matrices like plasma or whole blood?
A2: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like methanol or acetonitrile is added to the sample to precipitate proteins.[1][11] It is suitable for initial method development but may result in a less clean extract.
-
Solid-Phase Extraction (SPE): SPE provides a cleaner sample extract and can be used to concentrate the analytes, leading to better sensitivity.[15] C8 or C18 cartridges are commonly used for the extraction of chloroquine and its metabolites.[1]
-
Liquid-Liquid Extraction (LLE): LLE can also be used and involves extracting the analytes into an immiscible organic solvent.
Q3: What detection methods are suitable for chloroquine and its metabolites?
A3:
-
UV Detection: Chloroquine has a strong UV absorbance, and detection is commonly performed at wavelengths around 254 nm, 256 nm, or 343 nm.[1][15][16][17]
-
Fluorescence Detection: Fluorescence detection offers higher sensitivity and selectivity.[18] Excitation is typically around 325-335 nm, and emission is monitored at approximately 380 nm.[1][2] The pH of the mobile phase can influence fluorescence intensity.[1]
-
Mass Spectrometry (MS/MS): LC-MS/MS provides the highest sensitivity and selectivity and is ideal for bioanalytical studies requiring low limits of quantification.[19][20]
Experimental Protocols & Data
Table 1: Example HPLC Methods for Chloroquine and Metabolite Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Phenyl (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0, 10 mM) with 0.5% Triethylamine (25:75 v/v)[1] | Methanol:Glycine Buffer/Sodium Chloride (pH 9.7, 100 mM) | Acetonitrile:1% Diethylamine:Methanol (55:20:25 v/v/v)[16] |
| Elution Mode | Isocratic | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min[1] | - | 1.0 mL/min[16] |
| Detection | UV at 250 nm[1] | Fluorescence[11] | UV at 256 nm[16] |
| Internal Standard | - | - | Quinine[16] |
Table 2: Representative Retention Times and LLOQs
| Analyte | Retention Time (min) - Method 3[16] | LLOQ (Whole Blood) |
| Quinine (IS) | 4.5 | N/A |
| Desethylchloroquine | 5.7 | 25 ng/mL[16] |
| Chloroquine | 6.4 | 25 ng/mL[16] |
Visualizations
References
- 1. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. moravek.com [moravek.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Simultaneous quantitation of chloroquine and primaquine by UPLC-DAD and comparison with a HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC with ultraviolet detection for the determination of chloroquine and desethylchloroquine in whole blood and finger-prick capillary blood dried on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Novel RP-HPLC-DAD Method Development for Anti-Malarial and COVID-19 Hydroxy Chloroquine Sulfate Tablets and Profiling of In-Vitro Dissolution in Multimedia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of Desethylchloroquine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of desethylchloroquine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of desethylchloroquine?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of desethylchloroquine, endogenous substances from biological matrices like plasma, blood, or urine can co-elute with the analyte and interfere with its ionization in the mass spectrometer source.[1][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][4] Common sources of matrix effects include phospholipids, salts, and metabolites.[1][5]
Q2: What are the common signs of matrix effects in my desethylchloroquine assay?
A2: Signs of matrix effects can include poor reproducibility of quality control (QC) samples, non-linear calibration curves, and inconsistent results between different lots of biological matrix.[1] You might also observe significant variability in the signal intensity of your internal standard across different samples.[6]
Q3: How can I quantitatively assess matrix effects for desethylchloroquine?
A3: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[1] This involves comparing the peak response of desethylchloroquine spiked into an extracted blank matrix sample to the peak response of a pure solution of desethylchloroquine at the same concentration. The ratio of these responses is called the Matrix Factor (MF).[7] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1] Generally, MF values between 0.85 and 1.15 are considered acceptable.[7]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for desethylchloroquine bioanalysis?
A4: A stable isotope-labeled internal standard (SIL-IS), such as desethylchloroquine-D4, is a form of the analyte where some atoms have been replaced with their heavier stable isotopes.[8] SIL-IS is the preferred internal standard because it has nearly identical physicochemical properties to the analyte.[8][9] This means it co-elutes with desethylchloroquine and experiences the same degree of matrix effects, effectively compensating for any ion suppression or enhancement and leading to more accurate and precise results.[7][8]
Troubleshooting Guides
Issue: Inconsistent quantification and high variability in results.
Potential Cause: Significant matrix effects are likely affecting your assay.
Troubleshooting Workflow:
Troubleshooting Matrix Effects
-
Quantify Matrix Effects: Perform a post-extraction spike experiment to calculate the matrix factor.
-
Optimize Sample Preparation: If significant matrix effects are observed, enhance your sample cleanup procedure. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove interfering phospholipids and other matrix components.[10]
-
Optimize Chromatography: Modify your chromatographic method to separate desethylchloroquine from co-eluting interferences. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[9] A longer run time with a washout gradient can help flush out strongly retained compounds.[7]
-
Implement a SIL-IS: If not already in use, incorporating a stable isotope-labeled internal standard like desethylchloroquine-D4 is highly recommended to compensate for matrix effects.[7][8]
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from a study on the bioanalysis of chloroquine and desethylchloroquine in various biological matrices.[7]
| Matrix | Analyte | Concentration (ng/mL) | Absolute Recovery (%) | Process Efficiency (%) | Matrix Factor | Normalized Matrix Factor |
| Whole Blood | Chloroquine | 8.89 | 65.8 | 68.3 | 1.04 | 1.01 |
| 1334 | 56.6 | 59.3 | 1.05 | 1.00 | ||
| Desethylchloroquine | 8.89 | 64.4 | 69.2 | 1.07 | 1.04 | |
| 1334 | 62.5 | 64.5 | 1.03 | 0.99 | ||
| Plasma | Chloroquine | 4.64 | 72.9 | 75.5 | 1.04 | 1.03 |
| 524 | 68.7 | 68.8 | 1.00 | 0.99 | ||
| Desethylchloroquine | 4.64 | 79.6 | 77.7 | 0.977 | 0.967 | |
| 524 | 76.2 | 78.4 | 1.03 | 1.03 | ||
| Dried Blood Spot | Chloroquine | 8.89 | 98.7 | 95.8 | 0.971 | 1.01 |
| 1334 | 93.3 | 96.5 | 1.03 | 1.01 | ||
| Desethylchloroquine | 8.89 | 102.1 | 100.2 | 0.981 | 1.01 | |
| 1334 | 96.7 | 95.4 | 0.987 | 1.00 |
Key Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
Objective: To quantitatively determine the extent of ion suppression or enhancement for desethylchloroquine in a given biological matrix.
Methodology:
Post-Extraction Spike Workflow
-
Prepare two sets of samples:
-
Set A: Extract at least six different lots of blank biological matrix using your established sample preparation protocol. After the final extraction step, spike the extracts with desethylchloroquine and the internal standard at a known concentration (e.g., low and high QC levels).[7]
-
Set B: Prepare solutions of desethylchloroquine and the internal standard in the reconstitution solvent at the same concentrations as Set A.[7]
-
-
Analyze both sets of samples using your validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for desethylchloroquine for each lot of the matrix using the following formula:
-
MF = (Mean Peak Response in Set A) / (Mean Peak Response in Set B)[7]
-
-
Calculate the Internal Standard-Normalized Matrix Factor by dividing the MF of the analyte by the MF of the internal standard.[7]
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
Objective: To extract desethylchloroquine from plasma while minimizing matrix components.
Methodology:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 350 µL of 0.5 M ammonium hydroxide and vortex.[7]
-
Add an appropriate immiscible organic solvent (e.g., a mixture of methyl t-butyl ether and isooctane).[11]
-
Vortex thoroughly to ensure efficient partitioning of the analyte into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at an elevated temperature (e.g., 70°C).[7]
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[7]
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Research Portal [iro.uiowa.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring phospholipids for assessment of matrix effects in a liquid chromatography-tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Desethylchloroquine (DCQ) Sample Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling biological samples containing Desethylchloroquine (DCQ), the major active metabolite of Chloroquine. Adherence to these guidelines is critical for ensuring the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors in sample handling that can affect DCQ concentration?
A1: The stability of DCQ in biological samples can be influenced by several factors, including the storage temperature, the duration of storage, the number of freeze-thaw cycles, and the type of biological matrix (e.g., whole blood, plasma, or dried blood spots).[1][2] Additionally, procedural aspects like the centrifugation force and duration for plasma separation can significantly impact the measured concentration.[3][4]
Q2: How should I store whole blood, plasma, and Dried Blood Spot (DBS) samples for DCQ analysis?
A2: For long-term storage, it is recommended to keep whole blood and plasma samples at -80°C.[1][2] DCQ has been shown to be stable in whole blood for at least 3.1 years and in plasma for at least 1.2 years under these conditions.[2] DBS samples are stable at ambient temperature for at least 1.2 years when stored with a desiccant at below 20% relative humidity.[2]
Q3: What is the impact of freeze-thaw cycles on DCQ concentration?
A3: DCQ is stable for up to five freeze-thaw cycles when samples are frozen at -80°C and thawed at room temperature.[1][2] Each freeze cycle should last for at least 12-24 hours, and the thawing process should take 2-3 hours.[2]
Q4: Can I leave samples containing DCQ at room temperature for short periods?
A4: Yes, DCQ in whole blood, plasma, and DBS is stable for short periods at room temperature (around 22°C) and under refrigeration (4°C).[4] Studies have shown stability for up to 48 hours under these conditions.[4][5]
Q5: Why are DCQ concentrations different in whole blood versus plasma?
A5: DCQ, similar to chloroquine, binds extensively to red blood cells, platelets, and other blood components.[2][4] This results in concentrations that are two to five times higher in whole blood compared to plasma.[2][4] Therefore, it is crucial to be consistent with the choice of matrix for analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent DCQ concentrations in plasma samples from the same patient. | Variations in centrifugation speed or duration during plasma preparation can lead to differing degrees of cell lysis, releasing DCQ into the plasma and artificially elevating concentrations.[3][4] | Standardize the centrifugation protocol. A force of 500g is suggested to reach stable concentration levels.[3] Ensure consistent centrifugation time for all samples. |
| Lower than expected DCQ concentrations in long-term stored samples. | Improper storage temperature or exceeding the validated storage duration can lead to degradation. | Ensure samples are consistently stored at -80°C for long-term preservation.[1][2] Refer to stability data for maximum storage duration. |
| Variable results from samples that have been accessed multiple times. | Exceeding the recommended number of freeze-thaw cycles can affect DCQ stability.[1][2] | Aliquot samples upon collection to avoid repeated freeze-thaw cycles of the entire sample. Limit freeze-thaw cycles to a maximum of five.[2] |
Quantitative Data Summary
The following tables summarize the stability of Desethylchloroquine in various biological matrices under different conditions.
Table 1: Long-Term Storage Stability of DCQ
| Biological Matrix | Storage Temperature | Duration | Stability |
| Whole Blood | -80°C | At least 3.1 years | Stable[2] |
| Plasma | -80°C | At least 1.2 years | Stable[2] |
| Dried Blood Spot (DBS) | Ambient Temperature (with desiccant, <20% humidity) | At least 1.2 years | Stable[2] |
Table 2: Short-Term and Freeze-Thaw Stability of DCQ
| Condition | Biological Matrix | Duration / Cycles | Stability |
| Room Temperature (22°C) | Whole Blood, Plasma, DBS | Up to 48 hours | Stable[2][5] |
| Refrigerated (4°C) | Whole Blood, Plasma, DBS | Up to 48 hours | Stable[2][5] |
| Freeze-Thaw Cycles (-80°C to Room Temp) | Whole Blood, Plasma, DBS | Up to 5 cycles | Stable[1][2] |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
This protocol is used to determine the stability of DCQ in a biological matrix after repeated freezing and thawing.
-
Sample Preparation: Spike blank biological matrix (whole blood or plasma) with known low and high concentrations of DCQ to prepare quality control (QC) samples.
-
Aliquoting: Divide the QC samples into multiple aliquots.
-
Freeze-Thaw Cycling: Subject one set of aliquots to five freeze-thaw cycles. Each cycle consists of freezing the samples at -80°C for at least 12 hours, followed by unassisted thawing at room temperature.[1]
-
Analysis: After the final thaw, process the samples alongside a freshly prepared calibration curve and a set of control QC samples that have not undergone any freeze-thaw cycles.
-
Evaluation: The mean concentration of the test samples should be within ±15% of the control samples.[4]
Protocol 2: Short-Term (Bench-Top) Stability Assessment
This protocol evaluates the stability of DCQ at room temperature, simulating the conditions during sample processing.
-
Sample Preparation: Prepare low and high concentration QC samples in the desired biological matrix.
-
Incubation: Place the QC samples on a laboratory bench at room temperature (approximately 22-25°C).[1]
-
Time Points: Process and analyze the samples at specified time points (e.g., 4 and 24 hours).[1]
-
Analysis: Analyze the samples against a freshly prepared calibration curve.
-
Evaluation: Compare the measured concentrations at each time point to the nominal initial concentration.
Visualizations
Caption: Workflow for biological sample handling for DCQ analysis.
Caption: Troubleshooting inconsistent Desethylchloroquine results.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Chloroquine and desethylchloroquine in plasma, serum, and whole blood: problems in assay and handling of samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Desethylchloroquine Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the freeze-thaw stability of Desethylchloroquine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Desethylchloroquine?
For long-term storage, Desethylchloroquine should be stored at -20°C as a solid.[1][2] Working solutions, typically prepared in methanol or acetonitrile, should also be stored at -20°C or colder to minimize solvent evaporation and potential degradation.[2] For storage in biological matrices, such as whole blood, plasma, or dried blood spots (DBS), -80°C is the recommended temperature for long-term stability.[2][3][4]
Q2: Is Desethylchloroquine stable after multiple freeze-thaw cycles?
Yes, Desethylchloroquine has demonstrated stability in various biological matrices after multiple freeze-thaw cycles.[2][3][4] Studies have shown it remains stable in whole blood, plasma, and dried blood spots for up to five freeze-thaw cycles when stored at -80°C and thawed at room temperature.[2][3][4]
Q3: What factors can influence the measured concentration of Desethylchloroquine in plasma samples?
Several factors can affect the concentration of Desethylchloroquine in plasma:
-
Centrifugation: The duration and force of centrifugation significantly impact plasma concentrations.[5] Chloroquine and its metabolites concentrate in blood cells, and inconsistent centrifugation can lead to cell lysis, releasing the analyte into the plasma and artificially elevating the measured concentration.[2][5]
-
Sample Handling: Prolonged exposure of samples to room temperature or harsh conditions like strong light or extreme pH can lead to degradation.[2][6]
-
Extraction Efficiency: Inconsistent recovery during the sample extraction process can be mistaken for instability.[2]
Troubleshooting Guide
Issue: Inconsistent or decreasing signal for Desethylchloroquine or its deuterated internal standard (e.g., Didesethyl Chloroquine-d4).
This is a common problem that can arise from several sources. Follow this guide to diagnose the potential cause:
| Possible Cause | Diagnosis | Recommended Solution |
| Analyte Degradation | While generally stable, prolonged exposure to room temperature, strong light, or extreme pH can cause degradation.[2] | Review sample handling and storage procedures. Ensure samples are kept on ice or at 4°C during processing and stored at -80°C for long-term stability.[2] |
| Inconsistent Sample Processing | Chloroquine and its metabolites are known to concentrate in blood cells.[2] Variations in centrifugation speed and duration can alter plasma concentrations due to incomplete separation or cell lysis.[2][5] | Standardize your sample processing protocol with a fixed centrifugation speed and duration. Visually inspect the plasma for any signs of hemolysis (a reddish tint) before extraction.[2] |
| Variable Extraction Recovery | The efficiency of the extraction process can affect the final amount of analyte that reaches the detector.[2] | Ensure the extraction procedure is validated and consistently applied to all samples. |
| Isotopic Exchange (for deuterated standards) | In rare cases, the deuterium atoms on a stable isotope-labeled internal standard can exchange with hydrogen atoms from the surrounding environment, altering its mass.[2][3] | This is an inherent property of the molecule and its environment. If suspected, consider using a different internal standard or a different labeling position. |
Experimental Protocols
Below are detailed methodologies for key stability experiments.
Freeze-Thaw Stability Assessment
This protocol assesses the stability of Desethylchloroquine after repeated freezing and thawing cycles.
-
Sample Preparation: Spike blank biological matrix (e.g., whole blood, plasma) with low and high concentrations of Desethylchloroquine to prepare quality control (QC) samples.[3]
-
Aliquoting: Divide the QC samples into multiple aliquots.[3]
-
Freeze-Thaw Cycles: Subject one set of aliquots to a minimum of three, and up to five, freeze-thaw cycles.[3][7] Each cycle consists of:
-
Analysis: After the final thaw, process the stressed samples alongside a freshly prepared calibration curve and a set of control QC samples that have not undergone freeze-thaw cycles.[3]
-
Quantification: Quantify the concentration of Desethylchloroquine in the stressed samples and compare it to the nominal concentration. The mean concentration of the test samples should be within ±15% of the control samples.[2]
Short-Term (Bench-Top) Stability Assessment
This protocol evaluates the stability of Desethylchloroquine in a biological matrix at room temperature.
-
Sample Preparation: Prepare low and high concentration QC samples in the desired biological matrices.[3]
-
Incubation: Place the QC samples on a laboratory bench at room temperature (approximately 22-25°C).[3]
-
Time Points: At specified time points (e.g., 4, 24, and 48 hours), process the samples for analysis.[2][3][4]
-
Analysis: Analyze the samples against a freshly prepared calibration curve.[3]
-
Comparison: Compare the measured concentrations to the nominal values. The mean concentration at each time point should be within ±15% of the nominal concentration at time 0.[2]
Long-Term Stability Assessment
This protocol assesses the stability of Desethylchloroquine under frozen storage conditions over an extended period.
-
Sample Preparation: Prepare multiple aliquots of low and high concentration QC samples in the relevant biological matrices.[3]
-
Storage: Store the QC samples at the intended long-term storage temperature (e.g., -80°C).[3][4]
-
Time Points: At predetermined time points (e.g., 30, 60, 90 days, or longer), retrieve a set of QC samples.[3][4]
-
Thawing and Processing: Allow the samples to thaw completely and process them for analysis.[3]
-
Analysis and Comparison: Quantify the analyte concentration against a freshly prepared calibration curve and compare the results to the initial concentrations.[3] The mean concentration should be within ±15% of the initial concentration.[2]
Quantitative Data Summary
The following tables summarize the stability data for Desethylchloroquine in various biological matrices.
Table 1: Freeze-Thaw Stability of Desethylchloroquine in Whole Blood [3]
| Number of Freeze-Thaw Cycles | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (% CV) |
| 5 | 7.68 (Low QC) | 98.6 | 3.2 |
| 5 | 92.2 (High QC) | 101.2 | 2.8 |
Table 2: General Stability of Desethylchloroquine in Spiked Human Plasma and Whole Blood [2]
| Stability Test | Matrix | Storage Condition | Duration | Stability (% of Nominal) |
| Freeze-Thaw | Plasma & Whole Blood | -80°C to Room Temp. | 5 Cycles | Within ±15% |
| Short-Term | Plasma & Whole Blood | Room Temperature (22°C) | 48 Hours | Within ±15% |
| Short-Term | Plasma & Whole Blood | Refrigerated (4°C) | 48 Hours | Within ±15% |
| Long-Term | Plasma & Whole Blood | -80°C | 1 Year | Within ±15% |
Visualizations
Caption: Workflow for Freeze-Thaw Stability Assessment.
Caption: Troubleshooting Inconsistent Desethylchloroquine Signal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine and desethylchloroquine in plasma, serum, and whole blood: problems in assay and handling of samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ask.pharmaguideline.com [ask.pharmaguideline.com]
Validation & Comparative
Desethylchloroquine vs. Chloroquine: A Comparative Analysis of Antimalarial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimalarial activity of chloroquine, a long-standing frontline antimalarial agent, and its principal active metabolite, desethylchloroquine. The following sections present quantitative data from in vitro studies, detailed experimental protocols for key assays, and a visual representation of the established mechanism of action. This information is intended to support researchers in understanding the relative potency and activity spectrum of these two related compounds.
Data Presentation: In Vitro Antimalarial Activity
The in vitro antiplasmodial activity of chloroquine and its metabolite, desethylchloroquine, has been evaluated against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. The 50% inhibitory concentration (IC50) values, which represent the concentration of a drug required to inhibit parasite growth by 50%, are summarized below.
| Compound | P. falciparum Strain | Resistance Profile | IC50 (ng/mL) | Molar Concentration (nM) | Reference |
| Chloroquine | Camp | Sensitive | 10.1 | 31.5 | [1] |
| Desethylchloroquine | Camp | Sensitive | 10.8 | 37.0 | [1] |
| Chloroquine | Vietnam Smith | Resistant | 108.0 | 337.0 | [1] |
| Desethylchloroquine | Vietnam Smith | Resistant | 320.0 | 1095.9 | [1] |
| Chloroquine | 3D7 | Sensitive | - | 15-25 | [2] |
| Chloroquine | K1 | Resistant | - | 300-400 | [2] |
Note: Molar concentrations for the first four entries were calculated based on the provided ng/mL values and the molar masses of chloroquine (320.88 g/mol ) and desethylchloroquine (292.82 g/mol ).
The data indicates that chloroquine and desethylchloroquine exhibit nearly equivalent activity against the chloroquine-sensitive Camp strain of P. falciparum[1]. However, against the chloroquine-resistant Vietnam Smith strain, desethylchloroquine demonstrates a notable decrease in activity, with an IC50 value approximately three times higher than that of the parent compound, chloroquine[1]. Another study also highlights the significant difference in IC50 values for chloroquine against sensitive (3D7) and resistant (K1) strains[2].
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antimalarial activity of compounds.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This method is widely used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum in vitro. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human red blood cells (O+)
-
96-well black, clear-bottom microplates
-
Test compounds (Chloroquine, Desethylchloroquine) dissolved in DMSO
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Fluorescence microplate reader
Procedure:
-
Drug Dilution: Prepare serial dilutions of the test compounds in complete culture medium in the 96-well plate. Include a drug-free control (vehicle only) and an uninfected red blood cell control.
-
Parasite Seeding: Add a suspension of P. falciparum-infected red blood cells (typically at 1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours in a controlled environment (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Following incubation, add SYBR Green I lysis buffer to each well.
-
Incubation (Staining): Incubate the plates in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by plotting the inhibition data against the log of the drug concentration and fitting to a sigmoidal dose-response curve.
In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test in Mice)
This standard assay, also known as the Peters' test, is used to evaluate the in vivo efficacy of a potential antimalarial compound in a murine model.
Materials:
-
Plasmodium berghei (or other suitable rodent malaria parasite)
-
Swiss albino mice (or other appropriate strain)
-
Test compounds (Chloroquine, Desethylchloroquine) formulated for oral or intraperitoneal administration
-
Standard antimalarial drug (e.g., Chloroquine) as a positive control
-
Vehicle for drug formulation as a negative control
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice intraperitoneally with a standardized dose of P. berghei-infected red blood cells.
-
Treatment: Begin treatment with the test compounds and controls on the day of infection (Day 0) and continue for four consecutive days (Days 0, 1, 2, and 3).
-
Parasitemia Determination: On Day 4, collect a thin blood smear from the tail of each mouse.
-
Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Efficacy Calculation: Calculate the average percentage of parasitemia for each treatment group and the percentage of suppression compared to the vehicle-treated control group.
While this is a standard protocol for in vivo testing, direct comparative in vivo efficacy data for desethylchloroquine versus chloroquine in a mouse model was not available in the reviewed literature.
Mandatory Visualization
Mechanism of Action of Chloroquine
Chloroquine's primary mechanism of antimalarial action involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Chloroquine, a weak base, accumulates in the acidic digestive vacuole and interferes with this detoxification process, leading to the buildup of toxic heme and subsequent parasite death.
Caption: Chloroquine's mechanism of action in the malaria parasite.
Experimental Workflow for In Vitro Antimalarial Assay
The following diagram outlines the key steps in determining the in vitro antimalarial activity of a test compound using the SYBR Green I-based fluorescence assay.
Caption: Workflow for the in vitro SYBR Green I antimalarial assay.
References
A Comparative Guide to Analytical Methods for Desethylchloroquine Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methodologies for the quantitative determination of desethylchloroquine, the primary active metabolite of chloroquine and hydroxychloroquine. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document outlines the performance of several key techniques, supported by experimental data, to aid researchers in choosing the most suitable method for their specific needs.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance of different analytical methods for the determination of desethylchloroquine in various biological matrices.
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Citation(s) |
| HPLC-UV | Whole Blood | 25 ng/mL | Not Specified | 74 - 87 | [1] |
| Dried Blood Spot (DBS) | 50 ng/mL | Not Specified | 74 - 87 | [1] | |
| Plasma | 20 - 2000 nM | Not Specified | 92.3 | [2] | |
| HPLC-FLD | Whole Blood | 50 ng/mL | 50 - 4000 ng/mL (for HCQ) | Not Specified | [3] |
| Plasma/Blood | 1 ng/mL | Up to 1000 ng/mL | Not Specified | [4] | |
| Human Blood | 3 - 3000 ng/mL | 3 - 3000 ng/mL | Not Specified | [5] | |
| LC-MS/MS | Human Plasma | 0.4 ng/mL | 0.4 - 1000 ng/mL | Not Specified | [6] |
| Urine | Not Specified | 1 - 100 ng/mL | ≥ 80 (at 2.5 ng/mL) | [7] | |
| Whole Blood | 3.36 ng/mL | Not Specified | Not Specified | [8] | |
| Plasma | 1.41 ng/mL | Not Specified | Not Specified | [8] | |
| Dried Blood Spot (DBS) | 2.95 ng/mL | Not Specified | Not Specified | [8] | |
| GC-MS | Blood | 15 ng/mL | Not Specified | Not Specified | [9] |
| Capillary Electrophoresis | Whole Blood | Not Specified | 0.5 - 8 µmol/L (for DHCQ) | 98 - 99 (for DHCQ) | [10][11][12] |
| HPTLC | Plasma, Erythrocytes, Urine | 0.01 µmol/L (Detection Limit) | Not Specified | 76 ± 7 | [13] |
Experimental Workflows and Logical Relationships
The general workflow for the analysis of desethylchloroquine in biological samples involves several key stages, from sample acquisition to final data analysis.
Caption: General workflow for desethylchloroquine analysis.
Experimental Protocols
Below are detailed methodologies for some of the key analytical techniques cited in this guide.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of desethylchloroquine in whole blood and dried blood spots.[1]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: Reversed-phase C18.[1]
-
Mobile Phase: A mixture of 1% diethylamine, acetonitrile, and methanol (20:55:25, v:v:v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of 256 nm.[1]
-
Retention Times: Quinine (Internal Standard) - 4.5 min, Desethylchloroquine - 5.7 min, Chloroquine - 6.4 min.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity for the determination of desethylchloroquine in various biological matrices.[6][8]
-
Sample Preparation (Human Plasma):
-
Extraction is performed using a mixture of methyl t-butyl ether and isooctane (90:10, v/v) with the pH adjusted to 12 by ammonium hydroxide.[6]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Synergi® 2.5µm polar RP (150 x 4.6 mm I.D.).[6]
-
Mobile Phase: 0.3% formic acid in acetonitrile (70:30, v/v).[6]
-
Ionization: Positive electrospray ionization (ESI+).[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
-
Ion Transitions: For desethylchloroquine, the transitions monitored are 292.0 -> 179.01 and 114.10 m/z.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is applicable for the analysis of desethylchloroquine in blood.[9]
-
Sample Preparation and Derivatization:
-
Chromatographic Conditions:
Capillary Electrophoresis
A capillary electrophoresis method has been developed for the measurement of hydroxychloroquine and its active metabolite, desethylhydroxychloroquine, in whole blood.[10][11][12][14]
-
Sample Preparation:
-
Detailed sample preparation protocols are not extensively described in the provided abstracts but generally involve protein precipitation or liquid-liquid extraction.
-
-
Electrophoretic Conditions:
Signaling Pathways and Logical Relationships
The metabolism of chloroquine to desethylchloroquine is a key pathway in its pharmacology.
Caption: Metabolic conversion of chloroquine.
References
- 1. HPLC with ultraviolet detection for the determination of chloroquine and desethylchloroquine in whole blood and finger-prick capillary blood dried on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Sensitive and Optimized HPLC-FLD Method for the Simultaneous Quantification of Hydroxychloroquine and Its Two Metabolites in Blood of Systemic Lupus Erythematosus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Determination of chloroquine and its major metabolite in blood using perfluoroacylation followed by fused-silica capillary gas chromatography with nitrogen-sensitive detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. mdpi.com [mdpi.com]
- 12. A Capillary Electrophoresis-Based Method for the Measurement of Hydroxychloroquine and Its Active Metabolite Desethyl Hydroxychloroquine in Whole Blood in Patients with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of chloroquine and desethylchloroquine in biological fluids by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Capillary Electrophoresis-Based Method for the Measurement of Hydroxychloroquine and Its Active Metabolite Desethyl Hydroxychloroquine in Whole Blood in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Desethylchloroquine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Desethylchloroquine (DCQ), the major active metabolite of Chloroquine (CQ). It is designed to assist laboratories in selecting appropriate methodologies, understanding their performance characteristics, and implementing quality control measures through inter-laboratory comparisons. The information is compiled from published studies and proficiency testing programs.
Data Presentation: Quantitative Method Performance
The accurate quantification of Desethylchloroquine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing drug efficacy and resistance. Various analytical methods have been developed and validated for this purpose. The following tables summarize the performance characteristics of some of these methods.
Table 1: Performance of HPLC-based Methods for Desethylchloroquine Quantification
| Method | Matrix | Linearity Range (nM) | LLOQ (ng/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) | Reference |
| HPLC-DAD | Human Plasma | 20 - 2000 | - | - | - | 92.3 | [1] |
| U-HPLC-Fluorescence | Whole Blood | - | 10 | -7.90 to 7.85 | 1.14 to 8.78 | - | [2] |
Table 2: Performance of LC-MS/MS Methods for Desethylchloroquine Quantification
| Matrix | LLOQ (ng/mL) | Intra-batch Precision (% RSD) | Inter-batch Precision (% RSD) | Inter-batch Accuracy (%) | Recovery (%) | Reference |
| Human Plasma | 0.5 | < 15.0 | < 15.0 | 90.2 to 109.8 | 73.7 to 79.0 | |
| Whole Blood | 3.36 | < 15 | < 15 | - | - | [3] |
| Plasma | 1.41 | < 15 | < 15 | - | - | [3] |
| Dried Blood Spot (DBS) | 2.95 | < 15 | < 15 | - | - | [3] |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results and for comparing performance across different laboratories. Below are summaries of key experimental protocols.
HPLC-DAD Method for Simultaneous Quantification of Chloroquine and Desethylchloroquine
-
Sample Preparation: Liquid-liquid extraction is employed to isolate the analytes from human plasma.[1]
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is used with a Diode Array Detector (DAD) for separation and detection.[1]
-
Quantification: The concentration of Desethylchloroquine is determined over a range of 20-2000 nM.[1]
LC-MS/MS Method for Quantification of Desethylchloroquine
-
Sample Preparation: Protein precipitation with methanol is a common and simple method for sample clean-up. Solid-phase extraction has also been reported.[4]
-
Chromatographic Separation: Liquid chromatography is used to separate Desethylchloroquine from other components in the sample.
-
Detection: A tandem mass spectrometer (MS/MS) operating in the positive electrospray ionization (ESI) mode is used for detection. Data acquisition is performed in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Quantification is typically achieved using a labeled isotope dilution method with matrix-matched calibration curves. The linear range for Desethylchloroquine can be from 0.5 to 250.0 ng/mL in human plasma.
Inter-Laboratory Comparison Workflow
Proficiency testing programs are crucial for assessing the competency of laboratories in performing specific analyses. The WorldWide Antimalarial Resistance Network (WWARN) provides a proficiency testing program for antimalarial drugs, including Desethylchloroquine.[5][6] The following diagram illustrates a typical workflow for such an inter-laboratory comparison.
Caption: Workflow of an inter-laboratory proficiency testing program.
Metabolic Pathway of Chloroquine
Chloroquine is metabolized in the liver, primarily by cytochrome P450 enzymes, to its main active metabolite, Desethylchloroquine.[7][8] Understanding this pathway is essential for interpreting pharmacokinetic data.
Caption: Metabolic conversion of Chloroquine to its metabolites.
References
- 1. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Fast Ultra-High Performance Liquid Chromatography-Fluorescent Method for the Quantification of Hydroxychloroquine and Its Metabolites in Patients With Lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Benefits of a Pharmacology Antimalarial Reference Standard and Proficiency Testing Program Provided by the Worldwide Antimalarial Resistance Network (WWARN) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine - Wikipedia [en.wikipedia.org]
- 8. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Desethylchloroquine Assays
This guide provides a comparative analysis of various bioanalytical methods for the quantification of Desethylchloroquine (DCQ), the primary active metabolite of Chloroquine (CQ). Accurate and reliable measurement of DCQ in biological matrices is essential for pharmacokinetic assessments, therapeutic drug monitoring, and clinical trials. This document is intended for researchers, scientists, and drug development professionals, offering a summary of performance data from validated assays and detailed experimental protocols.
Performance Comparison of Desethylchloroquine Assays
The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix, available equipment, and throughput needs. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or fluorescence offers a cost-effective solution, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the preferred method for clinical pharmacokinetic studies requiring low detection limits.[1][2]
Below is a summary of validation parameters for DCQ quantification from various published studies, showcasing the performance of different analytical techniques and sample preparation methods.
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra/Inter-Assay Precision (% CV) | Accuracy (% Bias or % Recovery) | Sample Prep | Reference |
| LC-MS/MS | Human Plasma | 0.5 - 250 | 0.5 | < 15% | 90.2% to 109.8% | Protein Precipitation | [3][4] |
| LC-MS/MS | Human Plasma | 0.4 - 1000 | 0.4 | Acceptable (not specified) | 89.3% - 108.4% (Recovery) | Liquid-Liquid Extraction | [5] |
| LC-MS/MS | Whole Blood | 3.36 - 1220 | 3.36 | < 15% | Meets regulatory criteria | Protein Precipitation | [1][6] |
| LC-MS/MS | Dried Blood Spot | 2.95 - 1552 | 2.95 | < 15% | Meets regulatory criteria | Solvent Extraction | [1][6] |
| HPLC-DAD | Human Plasma | 20 - 2000 (nM) | 20 (nM) | Not Specified | 92.3% (Recovery) | Liquid-Liquid Extraction | [7] |
| HPLC-Fluorescence | Whole Blood | 25 - 1000 | 25 | < 15% | Within 15% | Protein Precipitation | [8] |
Note: The linearity range for the HPLC-DAD method was reported in nM. Assuming a molecular weight of approximately 291.8 g/mol for DCQ, 20 nM is roughly equivalent to 5.8 ng/mL.
Experimental Protocols and Methodologies
Detailed and validated protocols are the foundation of reproducible bioanalytical results.[9] The following sections describe common methodologies for DCQ analysis.
This is a rapid and widely used method for sample clean-up, suitable for high-throughput analysis.[3][4]
-
Sample Preparation:
-
Aliquot 50-100 µL of plasma or whole blood into a microcentrifuge tube.
-
Add an internal standard (IS), typically a stable isotope-labeled version of the analyte (e.g., DCQ-d4), to each sample.[1]
-
Add 3 volumes (e.g., 300 µL for a 100 µL sample) of cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
The supernatant may be evaporated to dryness and reconstituted in the mobile phase to enhance sensitivity.[4]
-
-
Chromatographic Conditions:
-
Column: A C18 or Phenyl-Hexyl column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10]
-
Flow Rate: Typically 0.4-0.6 mL/min.
-
Run Time: Generally short, between 3 to 7 minutes per sample.[1]
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization in Positive mode (ESI+).[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[3]
-
MRM Transitions: For Desethylchloroquine, the transition m/z 292.2 > 179.1 is frequently monitored.[1][5] For a deuterated internal standard like DCQ-d4, a transition such as m/z 296.15 > 118.15 might be used.[1]
-
This method involves more extensive sample clean-up, which can reduce matrix effects.[7]
-
Sample Preparation (LLE):
-
Aliquot 500 µL of plasma into a glass tube.
-
Add internal standard.
-
Add a basifying agent (e.g., ammonium hydroxide) to adjust the pH.[5]
-
Add 3-5 mL of an immiscible organic solvent (e.g., a mixture of methyl t-butyl ether and isooctane).[5]
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase for injection.
-
-
Chromatographic Conditions (HPLC-DAD):
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.
-
Detection: Diode-Array Detector (DAD) monitoring at a specific wavelength determined by the UV absorbance maximum of DCQ.
-
Visualizing Key Processes
To better illustrate the relationships and workflows involved in DCQ analysis, the following diagrams are provided.
Caption: A typical workflow for developing and validating a bioanalytical assay.
Caption: The metabolic conversion of Chloroquine to its active form, Desethylchloroquine.
Conclusion
The cross-validation of assays for Desethylchloroquine is critical for ensuring data integrity and comparability across different studies or laboratories. While LC-MS/MS methods generally offer the highest sensitivity and selectivity, HPLC-based methods can be a viable and economical alternative for certain applications.[1][7] The choice of method should be guided by the specific requirements of the research, considering factors like the required limit of quantification, sample matrix, and throughput. All methods must be fully validated according to regulatory guidelines to ensure the reliability of the resulting data.[11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjarr.com [wjarr.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. nalam.ca [nalam.ca]
A Comparative Analysis of Desethylchloroquine and Bisdesethylchloroquine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroquine, a well-established antimalarial agent, undergoes metabolism in the body to form two primary metabolites: desethylchloroquine (DEC) and bisdesethylchloroquine (bis-DEC). While the parent drug's activity is widely studied, understanding the therapeutic and toxicological profiles of its metabolites is crucial for a comprehensive assessment of its overall effects. This guide provides an objective comparison of the known biological activities of desethylchloroquine and bisdesethylchloroquine, supported by available experimental data.
Metabolic Pathway of Chloroquine
Chloroquine is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes. The process involves sequential de-ethylation of the terminal amino group, as illustrated in the workflow below.
Caption: Metabolic conversion of chloroquine to its primary metabolites.
Comparative Antimalarial Activity
A key area where desethylchloroquine and bisdesethylchloroquine have been directly compared is in their activity against Plasmodium falciparum, the parasite responsible for malaria.
Quantitative Data
The following table summarizes the 50% inhibitory dose (ID50) of chloroquine and its metabolites against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
| Compound | Chloroquine-Sensitive Strain (ID50 in ng/mL)[1] | Chloroquine-Resistant Strain (ID50 in ng/mL)[1] |
| Chloroquine | 10.5 | 95.0 |
| Desethylchloroquine (DEC) | 11.0 | 280.0 |
| Bisdesethylchloroquine (bis-DEC) | 25.0 | > 340.0 (inactive) |
Key Findings
-
Desethylchloroquine (DEC) demonstrates antiplasmodial activity nearly equivalent to the parent drug, chloroquine, against chloroquine-sensitive strains of P. falciparum[1]. However, its activity is significantly reduced against chloroquine-resistant strains[1].
-
Bisdesethylchloroquine (bis-DEC) is considerably less active than both chloroquine and desethylchloroquine against sensitive strains and shows no significant activity against resistant strains at the tested concentrations[1].
Antiviral Activity: A Data Gap
While chloroquine has been investigated for its broad-spectrum antiviral properties, there is a notable lack of quantitative data directly comparing the antiviral activity of desethylchloroquine and bisdesethylchloroquine.
-
Desethylchloroquine (DEC): Some studies suggest that desethylchloroquine may possess antiviral activity, but specific IC50 or EC50 values against a range of viruses are not well-documented in publicly available literature.
-
Bisdesethylchloroquine (bis-DEC): There is a significant gap in the scientific literature regarding the in vitro antiviral activity of bisdesethylchloroquine. Some sources have referred to it as a potentially toxic metabolite, which may have limited its investigation as a therapeutic agent.
Mechanism of Action of Chloroquine and Potential Relevance to Metabolites
The proposed antiviral mechanisms of chloroquine likely extend to its active metabolite, desethylchloroquine. These mechanisms primarily involve the disruption of pH-dependent steps in viral replication.
Caption: Chloroquine and its active metabolites may inhibit viral replication by increasing the pH of endosomes and lysosomes.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay
The antiplasmodial activity of chloroquine and its metabolites was assessed using a semi-automated microdilution technique[1].
-
Parasite Culture: Plasmodium falciparum isolates (both chloroquine-sensitive and -resistant strains) are cultured in human erythrocytes.
-
Drug Preparation: Stock solutions of chloroquine, desethylchloroquine, and bisdesethylchloroquine are prepared and serially diluted in microtiter plates.
-
Incubation: The parasite cultures are added to the wells containing the drug dilutions and incubated.
-
Assessment of Growth Inhibition: Parasite growth is determined by measuring the uptake of a radiolabeled substrate (e.g., [³H]hypoxanthine) or by microscopic examination.
-
Data Analysis: The 50% inhibitory dose (ID50) is calculated by plotting the percentage of growth inhibition against the drug concentration.
Conclusion
Based on the available data, desethylchloroquine is a pharmacologically active metabolite of chloroquine with significant antiplasmodial activity, comparable to the parent compound against sensitive strains. In contrast, bisdesethylchloroquine exhibits substantially weaker antiplasmodial activity. A significant knowledge gap exists regarding the comparative antiviral activities of these two metabolites. Further in vitro studies are warranted to elucidate the antiviral potential of both desethylchloroquine and bisdesethylchloroquine to fully understand the therapeutic and toxicological profile of chloroquine. The lack of data on the antiviral activity of bisdesethylchloroquine, coupled with suggestions of its potential toxicity, underscores the need for caution and further investigation before any clinical considerations.
References
Navigating the Analytical Landscape: A Comparative Guide to Desethylchloroquine Quantification by LC-MS/MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of Desethylchloroquine (DCQ), a primary metabolite of Chloroquine, with alternative analytical techniques. Supported by experimental data, this document aims to equip researchers with the necessary information to select the most appropriate method for their specific research needs.
The determination of DCQ in biological matrices is crucial for understanding the metabolism and disposition of Chloroquine. While LC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity, other methods such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence detection remain viable alternatives. This guide delves into the performance characteristics of these methods, presenting a clear comparison of their accuracy, precision, and other validation parameters.
Performance Characteristics: LC-MS/MS vs. HPLC-based Methods
The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following tables summarize the quantitative performance of LC-MS/MS and HPLC-based methods for the determination of Desethylchloroquine, based on published validation data.
Table 1: Performance Characteristics of LC-MS/MS Methods for Desethylchloroquine (DCQ) Quantification
| Biological Matrix | Sample Preparation | LLOQ (ng/mL) | Accuracy (% Bias/RE) | Precision (% RSD/CV) | Reference |
| Human Plasma | Protein Precipitation | 0.5 | 90.2% to 109.8% | ≤ 15.0% | [1] |
| Human Whole Blood | Protein Precipitation | 3.36 | Within 15% | < 15% | [2] |
| Dried Blood Spot (DBS) | Solvent Extraction | 2.95 | Within 15% | < 15% | [2] |
| Human Urine | Solid-Phase Extraction (SPE) | Not Specified | Recovery ≥ 80% | ≤ 6% | [3][4] |
| Human Plasma | Liquid-Liquid Extraction | 0.4 | Not Specified | Not Specified | [5] |
Table 2: Performance Characteristics of Alternative Methods for Desethylchloroquine (DCQ) Quantification
| Method | Biological Matrix | LLOQ (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| HPLC-UV | Whole Blood | 25 | 97.0% to 102% | < 10% | [6][7] |
| HPLC-UV | Dried Blood Spot (DBS) | 50 | 74% to 87% | "Good" | [2] |
| HPLC-Fluorescence | Plasma, Blood, Urine | ~1.7 (0.5 nmol/l) | Not Specified | 12% | [1] |
| HPLC-Fluorescence | Biological Fluids | ~1.0 (3.7 ng/ml LOD) | "Good" | < 7% at 25 ng/ml | [8] |
Experimental Protocols: A Closer Look at the Methodologies
The reliability of analytical data is intrinsically linked to the experimental protocol. Below are detailed summaries of typical methodologies for the quantification of Desethylchloroquine.
LC-MS/MS Method
A highly sensitive and selective method for the simultaneous determination of Chloroquine and Desethylchloroquine in human plasma.[1]
-
Sample Preparation (Protein Precipitation): To a plasma sample, an organic solvent such as methanol is added to precipitate proteins. After vortexing and centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
Chromatography: Chromatographic separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is commonly used. The analytes are detected and quantified using Multiple Reaction Monitoring (MRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions for Desethylchloroquine and its internal standard.
HPLC-UV Method
A robust and cost-effective method for the determination of Chloroquine and Desethylchloroquine in whole blood.[6][7]
-
Sample Preparation (Liquid-Liquid Extraction): An aliquot of whole blood is alkalinized and extracted with an organic solvent mixture (e.g., hexane and tert-butyl methyl ether). After centrifugation, the organic layer is separated, evaporated, and the residue is reconstituted in the mobile phase.
-
Chromatography: Separation is performed on a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., diethylamine in water), acetonitrile, and methanol.
-
Detection: The UV detector is set to a wavelength where Desethylchloroquine exhibits significant absorbance, typically around 256 nm.
HPLC-Fluorescence Method
A sensitive alternative for the quantification of Desethylchloroquine in various biological fluids.[8]
-
Sample Preparation (Liquid-Liquid Extraction): Biological fluid samples are made alkaline and then extracted with an organic solvent like diethyl ether. The organic phase is evaporated, and the residue is dissolved in the mobile phase.
-
Chromatography: A normal-phase column is used for separation, with a mobile phase composed of a mixture of acetonitrile, methanol, and ammonia.
-
Detection: The fluorescence detector is set to an excitation wavelength of approximately 325 nm and an emission wavelength of around 380 nm to specifically detect Desethylchloroquine.
Visualizing the Workflow: LC-MS/MS Analysis of Desethylchloroquine
The following diagram illustrates a typical workflow for the quantification of Desethylchloroquine using LC-MS/MS, from sample receipt to data analysis.
Caption: A typical workflow for the LC-MS/MS analysis of Desethylchloroquine.
Conclusion
The choice of an analytical method for Desethylchloroquine quantification should be guided by the specific requirements of the study. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for regulated bioanalysis and studies requiring low detection limits.[2] However, HPLC with UV or fluorescence detection provides a cost-effective and robust alternative for applications where the expected concentrations are higher and the complexity of the matrix is less of a concern.[6][7][8] By understanding the performance characteristics and experimental protocols of each method, researchers can make an informed decision to ensure the generation of high-quality, reliable data in their drug development programs.
References
- 1. Sensitive method for the determination of chloroquine and its metabolite desethyl-chloroquine in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC with ultraviolet detection for the determination of chloroquine and desethylchloroquine in whole blood and finger-prick capillary blood dried on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Figure 1 from Enantioselective assay of chloroquine and its main metabolite deethyl chloroquine in human plasma by capillary electrophoresis. | Semantic Scholar [semanticscholar.org]
- 5. unitedchem.com [unitedchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
limit of detection for different Desethyl chloroquine assays
For researchers and professionals in drug development, the accurate quantification of drug metabolites is critical for pharmacokinetic and pharmacodynamic studies. Desethylchloroquine, the primary active metabolite of chloroquine, is a key analyte in understanding the therapeutic efficacy and safety profile of its parent drug. This guide provides a comprehensive comparison of various analytical methods for the detection of Desethylchloroquine, focusing on their limits of detection (LOD) and supported by detailed experimental data.
Performance Comparison of Desethylchloroquine Assays
The choice of analytical method for Desethylchloroquine quantification significantly impacts the sensitivity, specificity, and throughput of the analysis. The following table summarizes the quantitative performance of commonly employed assays, offering a clear comparison to aid in selecting the most appropriate method for specific research needs.
| Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Whole Blood | LOQ: 25 ng/mL |
| Dried Blood Spot | LOQ: 50 ng/mL | |
| Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) | Human Plasma | LOQ: 0.4 ng/mL |
| Human Plasma | LOQ: 0.5 ng/mL | |
| Whole Blood | LOQ: 3.36 ng/mL | |
| Dried Blood Spot | LOQ: 2.95 ng/mL | |
| Capillary Electrophoresis (CE) | Whole Blood | LOD: 0.13 ± 0.06 µmol/L |
| High-Performance Thin-Layer Chromatography (HPTLC) | Plasma, Erythrocytes, Urine | LOD: 0.01 µmol/L |
Metabolic Pathway of Chloroquine
To provide context for the detection of its primary metabolite, the metabolic pathway of chloroquine is illustrated below. Chloroquine is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes, with CYP2C8 and CYP3A4 being the major contributors to the formation of Desethylchloroquine.[1][2][3][4]
Metabolic conversion of Chloroquine to its metabolites.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections provide synopses of experimental protocols for the quantification of Desethylchloroquine using various techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a robust and widely accessible technique for the quantification of Desethylchloroquine.
-
Sample Preparation: Extraction of Desethylchloroquine from whole blood or dried blood spots is typically performed using a liquid-liquid extraction with a mixture of hexane and tert-butyl methyl ether (1:1, v/v).[5]
-
Chromatographic Separation: A reversed-phase C18 column is commonly used for separation.[5] The mobile phase often consists of a mixture of 1% diethylamine, acetonitrile, and methanol (e.g., 20:55:25, v/v/v) with a flow rate of 1.0 mL/min.[5]
-
Detection: Ultraviolet (UV) detection is carried out at a wavelength of 256 nm.[5]
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it the gold standard for bioanalytical assays.
-
Sample Preparation: Various high-throughput extraction techniques can be employed, including protein precipitation with methanol or supported liquid extraction for plasma, whole blood, and dried blood spots.[6]
-
Chromatographic Separation: Separation is achieved on a suitable column, such as a polar-modified reversed-phase column. The mobile phase is often a gradient of an acidic aqueous solution (e.g., 0.3% formic acid) and an organic solvent like acetonitrile.[6]
-
Mass Spectrometric Detection: Detection is performed using a mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[6] Specific precursor-to-product ion transitions are monitored for Desethylchloroquine and its internal standard.[6]
Capillary Electrophoresis (CE)
Capillary electrophoresis is an alternative technique that offers high separation efficiency.
-
Sample Preparation: A simple protein precipitation step is typically sufficient for sample cleanup.
-
Electrophoretic Conditions: Separation is conducted in an uncoated fused-silica capillary. The background electrolyte can be a mixture of an aqueous buffer (e.g., 55 mmol/L TRIS solution at pH 2.6 with phosphoric acid) and an organic modifier like methanol (e.g., 85:15 v/v). A separation voltage of +20 kV is applied.
-
Detection: On-column detection is performed using a UV detector at a wavelength of 220 nm.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective screening tool.
-
Sample Preparation: Samples are extracted from an alkaline aqueous phase using heptane.[7][8]
-
Chromatographic Development: Separation is performed on HPTLC silica gel plates.[7][8] The developing solvent is typically a mixture of toluene and diethylamine (e.g., 9:1 v/v).[7][8]
-
Detection and Quantification: The separated compounds are quantified by scanning their fluorescent signals.[7][8]
Generalized Analytical Workflow
The following diagram illustrates a generalized workflow for the analytical methods described above, highlighting the key stages from sample collection to data analysis.
A generalized workflow for analytical detection methods.
References
- 1. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC with ultraviolet detection for the determination of chloroquine and desethylchloroquine in whole blood and finger-prick capillary blood dried on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantitative determination of chloroquine and desethylchloroquine in biological fluids by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of chloroquine and desethylchloroquine in biological fluids by high performance thin layer chromatography. | Semantic Scholar [semanticscholar.org]
Desethylchloroquine: A Comparative Analysis of Plasma and Whole Blood Levels for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of desethylchloroquine concentrations in plasma versus whole blood. This guide provides an objective comparison supported by experimental data, detailed methodologies, and visual workflows to aid in accurate bioanalytical assessment.
The quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. For desethylchloroquine, the primary active metabolite of chloroquine, the choice of biological matrix—plasma or whole blood—has significant implications for data interpretation. This guide elucidates the disparities in desethylchloroquine levels between these two matrices, providing a clear rationale for informed sample selection in clinical and preclinical research.
Distribution and Concentration: Key Differences
Desethylchloroquine, much like its parent compound chloroquine, does not distribute evenly throughout the blood. Instead, it exhibits a pronounced affinity for blood cells, leading to substantially higher concentrations in whole blood compared to plasma.[1][2] Studies have consistently demonstrated that a significant portion, approximately 70-85%, of the total desethylchloroquine content in blood is sequestered within blood cells, including erythrocytes, thrombocytes (platelets), and granulocytes.[1] This preferential binding results in whole blood concentrations being approximately 8 to 10 times higher than those observed in plasma.[2]
This differential distribution underscores the critical importance of specifying the sample matrix when reporting and comparing data. The choice between plasma and whole blood can significantly impact pharmacokinetic parameters and their interpretation. For instance, the volume of distribution (Vd) and clearance values will be markedly different depending on the matrix used for measurement.[2]
Quantitative Data Summary
The following table summarizes quantitative data from various studies, highlighting the concentration differences of desethylchloroquine in plasma and whole blood.
| Study Population | Analytical Method | Mean Concentration in Plasma (ng/mL) | Mean Concentration in Whole Blood (ng/mL) | Key Findings | Reference |
| Healthy Volunteers (single oral dose of chloroquine) | HPLC with fluorescence detection | Data not explicitly provided for desethylchloroquine alone, but whole blood concentrations of chloroquine and its metabolites were ~8-10 times higher than in plasma. | ~8-10 times higher than plasma | Confirms significant accumulation of chloroquine and its metabolites in whole blood. | [2] |
| Patients with Rheumatoid Arthritis (regular chloroquine treatment) | HPLC | Desethylchloroquine concentration was about four times higher in serum than in plasma. | Data not provided, but implies significant release from platelets during coagulation. | Highlights the difference between serum and plasma and the role of platelets. | [1] |
| Healthy Thai Volunteer (single oral dose of chloroquine) | LC-MS/MS | Lower than whole blood (specific values in a pharmacokinetic curve) | Higher than plasma (specific values in a pharmacokinetic curve) | Chloroquine and desethylchloroquine accumulate in erythrocytes. | [3] |
| Children with Vivax Malaria (high oral chloroquine dose) | LC-MS/MS | Lower than dried blood spots (whole blood equivalent) | Higher than plasma (from dried blood spots) | Demonstrates higher concentrations in whole blood matrices in a clinical setting. | [3] |
| Indian Patients with P. falciparum Malaria | HPLC | 0.32 - 0.47 µg/mL (Day 2 post-treatment) | (Calculated from blood cell concentration) Significantly higher than plasma | Concentrations in both matrices were higher in chloroquine-sensitive vs. resistant cases. | [4] |
Experimental Protocols
Accurate measurement of desethylchloroquine requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.
Sample Collection and Processing
-
Whole Blood: Whole blood samples are typically collected in tubes containing an anticoagulant such as EDTA to prevent clotting.[5] Samples can be stored frozen until analysis. For analysis, a specific volume of the homogenized whole blood sample is used.[5]
-
Plasma: To obtain plasma, whole blood is collected in tubes with an anticoagulant and then centrifuged. A common centrifugation protocol is 1500-2000 x g for 10 minutes.[3][5] The resulting supernatant (plasma) is then carefully collected for analysis.
Analytical Methodology: LC-MS/MS
LC-MS/MS offers high sensitivity and selectivity for the quantification of desethylchloroquine.
-
Sample Preparation:
-
Plasma: A protein precipitation extraction is commonly used. An aliquot of plasma (e.g., 100 µL) is mixed with a protein precipitating agent (e.g., acetonitrile) containing an internal standard (e.g., a stable isotope-labeled version of the analyte).[5] After vortexing and centrifugation, the clear supernatant is transferred for analysis.
-
Whole Blood: A similar protein precipitation method is used for whole blood. An aliquot of homogenized whole blood (e.g., 50 µL) is treated with a precipitating agent.[5]
-
-
Chromatographic Separation: The extracted sample is injected into an HPLC system. A C18 analytical column is often used to separate desethylchloroquine from other endogenous components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is typically employed.[5]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for desethylchloroquine and its internal standard, ensuring high selectivity and accurate quantification.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the comparative analysis of desethylchloroquine in plasma and whole blood.
Figure 1. Workflow for comparing desethylchloroquine in plasma and whole blood.
Conclusion
The evidence strongly indicates that desethylchloroquine concentrations are significantly higher in whole blood than in plasma due to its extensive uptake by blood cells. This fundamental difference has profound implications for pharmacokinetic modeling, bioequivalence studies, and therapeutic drug monitoring. For a more complete understanding of the overall drug exposure, whole blood analysis is arguably more representative. However, plasma concentrations may be more relevant for correlations with pharmacodynamic endpoints that occur in the plasma space. The choice of matrix should be driven by the specific research question, and it is imperative that the chosen matrix is consistently used and clearly reported to ensure the comparability and reproducibility of findings. Researchers are advised to consider the practical aspects of sample handling as well, as factors like centrifugation force and time can influence measured plasma concentrations.[6] Ultimately, a thorough understanding of the distribution of desethylchloroquine in blood is essential for the accurate interpretation of bioanalytical data.
References
- 1. Distribution of chloroquine and its metabolite desethyl-chloroquine in human blood cells and its implication for the quantitative determination of these compounds in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The single dose kinetics of chloroquine and its major metabolite desethylchloroquine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine and desethylchloroquine in plasma, serum, and whole blood: problems in assay and handling of samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselective Pharmacokinetics of Desethylchloroquine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylchloroquine (DCQ) is the primary active metabolite of chloroquine, a widely used antimalarial and immunomodulatory agent. Chloroquine is a chiral compound administered as a racemate, and its metabolism to DCQ is stereoselective. This guide provides a comparative analysis of the pharmacokinetics of the two enantiomers of desethylchloroquine, (R)- and (S)-desethylchloroquine, supported by experimental data. Understanding the stereoselective disposition of this active metabolite is crucial for optimizing therapeutic efficacy and ensuring the safety of chloroquine treatment.
Data Presentation
The pharmacokinetic properties of desethylchloroquine enantiomers exhibit significant differences, primarily in their systemic exposure. Following the administration of racemic chloroquine, the formation of (S)-desethylchloroquine is favored, leading to a higher area under the plasma concentration-time curve (AUC) compared to its (R)-counterpart.
Table 1: Comparative Pharmacokinetic Parameters of Desethylchloroquine Enantiomers in Humans
| Parameter | (R)-Desethylchloroquine | (S)-Desethylchloroquine | Reference |
| Area Under the Curve (AUC) | 6.29 ± 2.18 mg/L·h | 12.9 ± 7.4 mg/L·h | [1] |
Data presented as mean ± standard deviation.
While comprehensive data on other pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2) for the individual enantiomers of desethylchloroquine are not extensively documented in the literature, the significant difference in AUC strongly suggests stereoselectivity in their formation and/or elimination. The parent drug, chloroquine, also exhibits stereoselective pharmacokinetics, which influences the exposure to its metabolites. For instance, (R)-chloroquine has a lower total body clearance and a longer terminal half-life compared to (S)-chloroquine.[1]
Experimental Protocols
The data presented in this guide are primarily derived from in vivo human pharmacokinetic studies and in vitro metabolism assays. Below are detailed methodologies for key experiments.
In Vivo Human Pharmacokinetic Study
A pivotal study investigating the stereoselective pharmacokinetics of chloroquine and its metabolite desethylchloroquine was conducted as follows:
-
Study Design: A crossover experimental design was employed with a sufficient washout period between the administration of the individual enantiomers of chloroquine to healthy human volunteers.[1]
-
Drug Administration: A single oral dose of the separate enantiomers of chloroquine was administered.[1]
-
Sample Collection: Blood samples were collected at various time points post-administration to characterize the pharmacokinetic profile.
-
Bioanalysis:
-
An achiral high-performance liquid chromatography (HPLC) method was used to measure total blood chloroquine concentrations.[1]
-
An enantioselective HPLC method utilizing a chiral alpha 1-acid glycoprotein column was developed to determine the concentrations of chloroquine and desethylchloroquine enantiomers in plasma and urine.
-
-
Pharmacokinetic Analysis: Standard non-compartmental methods were used to calculate pharmacokinetic parameters such as AUC, clearance, and half-life from the plasma concentration-time data.
In Vitro Metabolism Studies
To elucidate the metabolic pathways, in vitro studies using human liver microsomes are conducted:
-
System: Human liver microsomes are used as they contain the cytochrome P450 (CYP) enzymes responsible for drug metabolism.
-
Incubation: Racemic chloroquine is incubated with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzyme activity).
-
Enzyme Identification: Specific chemical inhibitors for different CYP isoforms (e.g., quercetin for CYP2C8 and ketoconazole for CYP3A4/5) are used to identify the key enzymes involved in the N-deethylation of chloroquine to desethylchloroquine. Correlation studies with the activity of specific CYP isoforms are also performed.
-
Analysis: The formation of desethylchloroquine is monitored over time using a validated analytical method, typically HPLC-MS/MS, to determine the rate of metabolism.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Chloroquine to Desethylchloroquine
The biotransformation of chloroquine to desethylchloroquine is primarily a de-ethylation reaction catalyzed by several cytochrome P450 enzymes in the liver. Studies have identified CYP2C8, CYP3A4, and to a lesser extent, CYP2D6 as the main isoforms responsible for this metabolic step. The stereoselectivity observed in the formation of (S)-desethylchloroquine suggests a preferential interaction of (S)-chloroquine with the active sites of these enzymes.
Caption: Metabolic conversion of chloroquine enantiomers.
Experimental Workflow for Chiral Analysis of Desethylchloroquine
The quantification of individual enantiomers of desethylchloroquine from biological matrices requires a specialized analytical workflow.
Caption: Chiral HPLC analysis workflow.
Conclusion
The pharmacokinetics of desethylchloroquine, the primary active metabolite of chloroquine, are stereoselective. Evidence from human studies clearly indicates a significantly higher systemic exposure (AUC) of (S)-desethylchloroquine compared to (R)-desethylchloroquine. This is likely due to the preferential formation of the (S)-enantiomer through the metabolism of chloroquine by CYP450 enzymes, primarily CYP2C8 and CYP3A4. For researchers and drug development professionals, these findings underscore the importance of considering stereoselectivity in the pharmacokinetic and pharmacodynamic evaluation of chloroquine and its metabolites. Further studies are warranted to fully characterize the pharmacokinetic profiles of the individual desethylchloroquine enantiomers and to explore the potential clinical implications of these stereoselective differences.
References
Unveiling the Partitioning of Desethylchloroquine: A Comparative Analysis of Erythrocyte and Plasma Distribution
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the partitioning behavior of desethylchloroquine, the primary metabolite of the antimalarial drug chloroquine, reveals significant accumulation within erythrocytes. This guide provides a comparative overview of the erythrocyte-to-plasma distribution of desethylchloroquine against its parent compound and other drugs, supported by experimental data and detailed methodologies for researchers in drug development and pharmacology.
The distribution of a drug between plasma and red blood cells (erythrocytes) is a critical pharmacokinetic parameter that influences its overall disposition and availability at the target site. Understanding this partitioning is essential for accurate modeling of drug behavior and for interpreting clinical data. Desethylchloroquine, like its precursor chloroquine, exhibits a marked preference for accumulation in erythrocytes.
Comparative Analysis of Erythrocyte-to-Plasma Partitioning
The following table summarizes the erythrocyte-to-plasma concentration ratios for desethylchloroquine and selected comparator compounds. A ratio greater than 1 indicates preferential partitioning into erythrocytes, while a ratio less than 1 suggests higher concentration in the plasma.
| Compound | Erythrocyte-to-Plasma Concentration Ratio | Key Characteristics |
| Desethylchloroquine | ~3-4[1] | High partitioning into erythrocytes, similar to chloroquine in uninfected blood.[2] |
| Chloroquine | ~3.2 - 7.2[3][4] | Parent compound, known for significant accumulation in red blood cells.[5] |
| Metoprolol | ~1[5] | Used as a negative control, showing near-equal distribution between erythrocytes and plasma. |
| Doripenem | ~0.5[6][7] | Example of a drug with higher concentration in plasma than in erythrocytes. |
Experimental Determination of Erythrocyte-Plasma Partitioning
The determination of the erythrocyte-to-plasma concentration ratio is typically performed through in vitro incubation studies. The following protocol outlines a standard methodology.
Experimental Protocol
1. Preparation of Blood Samples:
-
Freshly collected whole blood from healthy human donors is used. Anticoagulants such as heparin or EDTA are utilized to prevent coagulation.
2. Incubation with Test Compound:
-
The test compound (e.g., desethylchloroquine) is spiked into the whole blood at a predetermined concentration.
-
The blood sample is then incubated at 37°C for a specified period, typically ranging from 15 to 60 minutes, to allow for the drug to distribute between the plasma and erythrocytes.[2]
3. Separation of Plasma and Erythrocytes:
-
Following incubation, the whole blood sample is centrifuged at a low speed (e.g., 2000 x g for 10 minutes) to separate the plasma from the blood cells.
4. Sample Analysis:
-
The concentration of the test compound is measured in both the whole blood and the separated plasma.
-
Analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) are commonly employed for accurate quantification.
5. Calculation of Erythrocyte-to-Plasma Ratio:
-
The concentration of the drug in the erythrocytes is calculated based on the concentrations measured in the whole blood and plasma, taking into account the hematocrit (the proportion of blood volume occupied by red blood cells).
-
The erythrocyte-to-plasma concentration ratio is then determined by dividing the calculated concentration in erythrocytes by the measured concentration in plasma.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the in vitro partitioning of a drug between erythrocytes and plasma.
Caption: Workflow for determining drug partitioning in erythrocytes and plasma.
Conclusion
The significant partitioning of desethylchloroquine into erythrocytes is a key pharmacokinetic characteristic that mirrors its parent compound, chloroquine. This accumulation in red blood cells has important implications for its antimalarial activity and overall disposition in the body. The provided comparative data and experimental protocol offer a valuable resource for researchers investigating the pharmacokinetics of desethylchloroquine and other compounds with similar distribution profiles. Accurate determination of the erythrocyte-to-plasma ratio is crucial for the development of robust pharmacokinetic models and for the rational design of dosing regimens.
References
- 1. aurjihdocuments.org [aurjihdocuments.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A dose-ranging study of the pharmacokinetics of hydroxy-chloroquine following intravenous administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.ctfassets.net [assets.ctfassets.net]
- 6. bioivt.com [bioivt.com]
- 7. Predicting blood-to-plasma concentration ratios of drugs from chemical structures and volumes of distribution in humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Desethyl Chloroquine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of desethyl chloroquine is a critical component of laboratory safety and environmental responsibility. As a metabolite of chloroquine, this compound is classified with acute oral toxicity, necessitating its handling as hazardous waste. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards.
This compound is categorized as harmful if swallowed (Acute toxicity - oral 4 H302).[1][2] Therefore, it must not be disposed of through standard laboratory drains or in regular solid waste. The primary disposal route involves collection by a licensed hazardous material disposal company.[3] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[3] Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[3] In case of accidental contact, wash the affected area with soap and plenty of water.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Clearly identify all waste containing this compound, including pure compound, contaminated lab supplies (e.g., gloves, absorbent paper, pipette tips), and solutions.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[4] Specifically, avoid mixing with incompatible materials such as strong oxidizing agents.
2. Waste Containment:
-
Solid Waste:
-
For pure this compound or contaminated solids, use the original manufacturer's container if possible.[5]
-
If the original container is not available, use a new, clean, and compatible container with a secure, screw-on cap.[4][5] The container should be made of a material that does not react with the chemical.
-
Contaminated lab supplies such as gloves and bench paper should be double-bagged in clear plastic bags for visual inspection.[5]
-
-
Liquid Waste:
-
Sharps Waste:
-
Pipettes, pipette tips, and any broken glass contaminated with this compound must be disposed of in a designated sharps container.[5]
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[6]
-
The label must include:
-
The full chemical name: "this compound"
-
The specific hazard(s): "Toxic," "Harmful if Swallowed"
-
The date when the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
4. Storage of Hazardous Waste:
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks.[5] The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container.[5]
-
Store containers in a cool, dry, and well-ventilated location, away from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.
-
Follow your institution's specific procedures for requesting a waste collection. This may involve an online request form or a direct call to the EH&S office.
-
Do not accumulate more than 55 gallons of a single hazardous waste stream.[5] Once a container is full, it must be removed from the SAA within three days.[4] Partially filled containers can be stored for up to one year.[4]
Summary of this compound Disposal Parameters
| Parameter | Guideline | Source(s) |
| Hazard Classification | Acute toxicity - oral 4 H302 (Harmful if swallowed) | [1][2] |
| Primary Disposal Method | Collection by a licensed hazardous waste disposal company | [3] |
| Sink Disposal | Not permitted | [7] |
| Trash Disposal | Not permitted for the chemical itself; contaminated lab supplies require specific packaging | [5][7] |
| Container Type | Original container or a compatible container with a secure, leak-proof screw-on cap | [4][5] |
| Labeling Requirements | "Hazardous Waste," chemical name, hazards, and accumulation start date | [6] |
| Storage Location | Designated Satellite Accumulation Area with secondary containment | [4][5] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
- 1. Desethylchloroquine research grade, ≥95% (HPLC) | 1476-52-4 [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. acs.org [acs.org]
Personal protective equipment for handling Desethyl chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Desethyl chloroquine (CAS Number: 1476-52-4). Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. This compound is a metabolite of chloroquine and hydroxychloroquine and should be handled with care as a pharmaceutical-related compound of unknown potency.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[2] Safety Data Sheets (SDS) for structurally similar compounds, such as Desethyl Hydroxychloroquine, indicate risks of skin and serious eye irritation.[3] Therefore, a comprehensive approach to personal protection is mandatory.
Summary of Required Personal Protective Equipment
| Procedure | Required PPE | Glove Type |
| Handling Solid Compound & Concentrated Solutions | Full-face respirator or a combination of a half-mask respirator with appropriate cartridges and chemical splash goggles, double gloves, chemical-resistant lab coat or disposable gown, full-length pants, and closed-toe shoes. | Outer: Heavy-duty nitrile or butyl rubber gloves. Inner: Thinner nitrile or latex gloves. |
| Handling Dilute Solutions (e.g., millimolar concentrations) | Safety glasses with side shields or chemical splash goggles, single pair of gloves, lab coat, full-length pants, and closed-toe shoes. | Nitrile gloves. |
| Cell Culture and in vitro Assays | Standard laboratory PPE: Lab coat, gloves, safety glasses. | Nitrile gloves. |
| Spill Cleanup | Half-mask respirator with appropriate cartridges, chemical splash goggles, double gloves (heavy-duty outer glove), chemical-resistant gown or apron over lab coat, shoe covers. | Heavy-duty nitrile or butyl rubber gloves. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safe handling of this compound.
1. Engineering Controls:
-
All manipulations of solid this compound and the preparation of concentrated stock solutions must be conducted in a certified chemical fume hood or a powder containment hood.
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in laboratory areas where this compound is handled.
3. First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[1][4]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a doctor.[1]
-
In Case of Eye Contact: Rinse with water for at least 15 minutes. Consult a doctor.[1]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor.
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
Disposal Plan
All waste containing this compound is considered hazardous chemical waste and must be disposed of in accordance with institutional, local, and national regulations.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., weigh boats, pipette tips, gloves, gowns) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound (e.g., unused solutions, cell culture media) must be collected in a labeled, leak-proof hazardous waste container.
2. Disposal Method:
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]
-
Incineration in a facility equipped with an afterburner and scrubber may be a suitable disposal method.[1]
-
Do not dispose of this compound down the drain or in general waste.
By implementing these safety and handling procedures, researchers can minimize risks and ensure a safe working environment when working with this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
